sodium;2-oxobutanoate
Description
Significance of Alpha-Keto Acids in Intermediary Metabolism
Alpha-keto acids, also known as 2-oxoacids, are organic compounds characterized by a ketone group adjacent to a carboxylic acid. wikipedia.org They are pivotal intermediates in the metabolic network of the cell, connecting the metabolism of carbohydrates, lipids, and proteins. fiveable.me Key examples of alpha-keto acids include pyruvic acid, oxaloacetic acid, and alpha-ketoglutaric acid, which are integral components of glycolysis and the citric acid cycle. wikipedia.org These molecules are central to energy production, serving as substrates for oxidative decarboxylation reactions that generate ATP. fiveable.me Furthermore, alpha-keto acids are crucial in amino acid metabolism, arising from the oxidative deamination of amino acids and serving as their precursors in transamination reactions. wikipedia.org This dual role highlights their importance in maintaining nitrogen balance within the body. fiveable.me Dysregulation of alpha-keto acid metabolism can lead to various metabolic disorders. fiveable.me
The alpha-keto acid dehydrogenase complexes are a family of mitochondrial enzymes that play a critical role in metabolic regulation. nih.gov These complexes, including the pyruvate (B1213749) dehydrogenase complex and the alpha-ketoglutarate (B1197944) dehydrogenase complex, are key to intermediary metabolism. nih.gov They facilitate the oxidative decarboxylation of alpha-keto acids, a crucial step in the catabolism of carbohydrates, fats, and proteins. fiveable.menih.gov The intricate structure of these multienzyme complexes allows for substrate channeling and active-site coupling, which significantly enhances their catalytic efficiency. nih.gov
Overview of 2-Oxobutanoate (B1229078) as a Central Metabolic Intermediate
Sodium;2-oxobutanoate, also referred to as alpha-ketobutyrate, is a key 2-keto acid that serves as a central intermediate in various metabolic pathways. smpdb.caontosight.ai It is primarily involved in the metabolism of several amino acids, including methionine, threonine, and homocysteine. ontosight.aihmdb.ca The degradation of 2-oxobutanoate occurs in the mitochondrial matrix and typically begins with its oxidative decarboxylation to propionyl-CoA. smpdb.canih.gov This conversion is catalyzed by multienzyme complexes known as 2-oxo acid dehydrogenase complexes. smpdb.canih.gov While no specific dehydrogenase complex is dedicated solely to 2-oxobutanoate, several, such as the branched-chain alpha-keto acid dehydrogenase complex, can utilize it as a substrate. smpdb.cabiocyc.org The resulting propionyl-CoA can then be converted to succinyl-CoA, which subsequently enters the citric acid cycle, a central pathway for energy production. medchemexpress.comebi.ac.uk
Beyond its catabolic role, 2-oxobutanoate is also a precursor for the biosynthesis of the essential amino acid isoleucine. nih.gov Its position at the crossroads of amino acid metabolism and energy production underscores its significance in maintaining cellular homeostasis. ontosight.ai
Historical Context of 2-Oxobutanoate Research in Biochemical Pathways
The study of 2-oxobutanoate and its role in metabolism has evolved with our understanding of biochemical pathways. Early research focused on its identity as a product of amino acid catabolism, particularly from threonine and methionine. smpdb.capathbank.org The elucidation of the enzymatic reactions involved in its formation and degradation has been a key area of investigation. For instance, the role of ferredoxin in the synthesis of alpha-ketobutyrate from propionyl coenzyme A and carbon dioxide by enzymes from photosynthetic and nonphotosynthetic bacteria was described in 1969. wikipedia.org
A significant finding in the study of threonine metabolism was that in healthy humans, the primary catabolic pathway for threonine proceeds through the formation of 2-oxobutanoate. reactome.org This is in contrast to some other mammals where catabolism via L-threonine 3-dehydrogenase to produce acetyl-CoA and glycine (B1666218) is also a major route. reactome.org Research has also highlighted the existence of alternative biosynthetic routes for 2-oxobutanoate, such as the citramalate (B1227619) pathway, which was found to be the major route for isoleucine biosynthesis in Geobacter sulfurreducens. nih.gov The discovery of allosteric regulation of enzymes like threonine dehydratase by isoleucine was a landmark in understanding how metabolic pathways are controlled, a concept first proposed based on kinetic studies of this enzyme. nih.govbiorxiv.org
Structure
2D Structure
Properties
IUPAC Name |
sodium;2-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O3.Na/c1-2-3(5)4(6)7;/h2H2,1H3,(H,6,7);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUAMAHKUSIHRMR-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NaO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biosynthesis of 2 Oxobutanoate
Threonine Catabolism Pathways to 2-Oxobutanoate (B1229078)
The degradation of threonine is a significant source of 2-oxobutanoate in many organisms. ontosight.aifrontiersin.org This process can occur through distinct enzymatic pathways, primarily differing in their dependence on the amino acid glycine (B1666218).
Threonine dehydratase (TD), also known as threonine deaminase, plays a pivotal role in the direct conversion of L-threonine to 2-oxobutanoate and ammonia (B1221849). creative-proteomics.comuniprot.orgbiocyc.org This enzyme is crucial for the catabolism of threonine and is found in various organisms, from bacteria to humans. nih.govnih.gov In enteric bacteria, distinct catabolic and biosynthetic forms of threonine dehydratase exist, both of which yield 2-oxobutanoate but differ in their regulation. nih.gov The biosynthetic isoenzyme is part of the isoleucine biosynthesis pathway, where 2-oxobutanoate serves as a precursor. nih.govresearchgate.netuniprot.org
The catabolism of threonine can be broadly categorized into two main routes: glycine-independent and glycine-dependent pathways. physiology.orgmdpi.com
The glycine-independent pathway is catalyzed by serine/threonine dehydratase (STDH), which directly and irreversibly converts threonine to 2-oxobutanoate and ammonia. physiology.org This is considered the major catabolic pathway for threonine in human adults. physiology.org
The glycine-dependent pathway , in contrast, involves the enzyme threonine dehydrogenase (TDH). nih.govlibretexts.org TDH oxidizes threonine to form the intermediate 2-amino-3-ketobutyrate. creative-proteomics.comresearchgate.net This pathway is significant as it connects threonine metabolism to the synthesis of glycine. researchgate.net While both pathways exist, their relative importance can differ between species and developmental stages. For instance, in newborn pigs and cats, the TDH pathway is the predominant route for threonine catabolism. physiology.org
In the glycine-dependent pathway of threonine degradation, 2-amino-3-ketobutyrate is a key, albeit unstable, intermediate. libretexts.orgumich.edu It is formed from the oxidation of threonine by threonine dehydrogenase. creative-proteomics.comresearchgate.net Subsequently, the enzyme 2-amino-3-ketobutyrate coenzyme A ligase catalyzes the cleavage of this intermediate into glycine and acetyl-CoA. researchgate.netontosight.ai This two-step process, mediated by threonine dehydrogenase and 2-amino-3-ketobutyrate CoA ligase, provides a metabolic link between threonine breakdown and the formation of glycine and a key intermediate of the citric acid cycle. nih.govnih.gov
Methionine and Homocysteine Metabolism Yielding 2-Oxobutanoate
The sulfur-containing amino acids methionine and its derivative homocysteine are also significant precursors for the synthesis of 2-oxobutanoate. smpdb.canih.govebi.ac.uk
Methionine gamma-lyase (MGL) is an enzyme that directly catalyzes the alpha,gamma-elimination of L-methionine to produce 2-oxobutanoate, methanethiol, and ammonia. ebi.ac.ukuniprot.orguniprot.orgwikipedia.orgqmul.ac.uk This enzyme is found in various bacteria, parasitic protozoa, and plants, but is absent in animals. frontiersin.orgwikipedia.org In some anaerobic bacteria, the 2-oxobutanoate generated via this pathway can be further metabolized to contribute to ATP production. wikipedia.org The enzyme has also been identified as a product of methionine metabolism in a range of bacteria and fungi. nih.gov
In mammals, the transsulfuration pathway is a key metabolic route that links methionine and homocysteine metabolism to cysteine biosynthesis, and in the process, generates 2-oxobutanoate. smpdb.casmpdb.ca In this pathway, homocysteine first reacts with serine to form cystathionine (B15957), a reaction catalyzed by cystathionine beta-synthase. smpdb.casmpdb.ca
The subsequent and final step of this pathway is catalyzed by the enzyme cystathionine gamma-lyase (CTH), also known as cystathionase. wikipedia.orguniprot.orggenscript.com CTH cleaves cystathionine to produce L-cysteine, ammonia, and 2-oxobutanoate. smpdb.casmpdb.cawikipedia.orguniprot.orgnih.gov CTH can also directly act on L-homocysteine, converting it to 2-oxobutanoate, hydrogen sulfide (B99878), and ammonia. uniprot.orgmetacyc.org This pathway is crucial for maintaining sulfur amino acid homeostasis and producing cysteine for the synthesis of important molecules like glutathione. uniprot.orgresearchgate.netproteinatlas.org
| Enzyme | Substrate(s) | Product(s) | Pathway | Organism/Tissue Examples |
| Threonine Dehydratase (TD) / Threonine Deaminase | L-Threonine | 2-Oxobutanoate, Ammonia | Threonine Catabolism, Isoleucine Biosynthesis | Bacteria, Yeast, Plants, Mammals creative-proteomics.comuniprot.orgnih.gov |
| Threonine Dehydrogenase (TDH) | L-Threonine | 2-Amino-3-ketobutyrate | Glycine-Dependent Threonine Catabolism | Mammalian Liver, Bacteria (E. coli) nih.govresearchgate.net |
| 2-Amino-3-ketobutyrate CoA Ligase | 2-Amino-3-ketobutyrate, Coenzyme A | Glycine, Acetyl-CoA | Glycine-Dependent Threonine Catabolism | Mammalian Mitochondria, Bacteria (E. coli) researchgate.netontosight.ai |
| Methionine Gamma-Lyase (MGL) | L-Methionine | 2-Oxobutanoate, Methanethiol, Ammonia | Methionine Catabolism | Bacteria, Parasitic Protozoa, Plants frontiersin.orgebi.ac.ukwikipedia.org |
| Cystathionase (CTH/GCL) | L-Cystathionine | L-Cysteine, 2-Oxobutanoate, Ammonia | Transsulfuration Pathway | Mammalian Liver, Humans smpdb.casmpdb.cawikipedia.org |
| Cystathionase (CTH/GCL) | L-Homocysteine | 2-Oxobutanoate, Hydrogen Sulfide, Ammonia | Transsulfuration Pathway | Mammals uniprot.orgmetacyc.org |
Branched-Chain Amino Acid Degradation Pathways to 2-Oxobutanoate
The catabolism of branched-chain amino acids (BCAAs) represents a significant source of 2-oxobutanoate. These essential amino acids, which organisms cannot synthesize de novo, are broken down through a series of enzymatic reactions.
The degradation of L-isoleucine is a key pathway that generates 2-oxobutanoate. nih.gov The initial step in this process is a transamination reaction catalyzed by a branched-chain aminotransferase (BCAT), which converts isoleucine to its corresponding α-keto acid, (S)-3-methyl-2-oxopentanoate. nih.gov Subsequent enzymatic steps in the catabolic cascade ultimately lead to the production of acetyl-CoA and propionyl-CoA, with 2-oxobutanoate being a key intermediate in this metabolic sequence. qiagen.com In plants, the degradation of isoleucine, along with valine and leucine (B10760876), involves a series of enzymes including BCAT, 3-methyl-2-oxobutanoate (B1236294) dehydrogenase, and various acyl-CoA dehydrogenases. researchgate.net
Threonine deaminase (TD), an enzyme that catalyzes the conversion of threonine to 2-oxobutanoate, is a critical enzyme in the biosynthesis of isoleucine. nih.govnih.gov This reaction is often considered the committed step in the isoleucine biosynthetic pathway in plants and microorganisms. nih.govmdpi.com
Acetohydroxyacid synthase (AHAS), also known as acetolactate synthase, is a crucial enzyme that functions at the crossroads of branched-chain amino acid biosynthesis. wikipedia.orgenzyme-database.org It catalyzes the first step in the parallel pathways leading to the synthesis of valine, leucine, and isoleucine. nih.govwikipedia.org The enzyme can utilize two molecules of pyruvate (B1213749) to form 2-acetolactate, a precursor for valine and leucine, or it can condense one molecule of pyruvate with one molecule of 2-oxobutanoate to produce 2-aceto-2-hydroxybutanoate, which is a direct precursor for isoleucine. nih.govwikipedia.orgenzyme-database.org
This dual substrate specificity highlights the central role of AHAS in routing metabolic flux towards the synthesis of different BCAAs based on the availability of pyruvate and 2-oxobutanoate. researchgate.net The enzyme requires thiamine (B1217682) diphosphate (B83284) (ThDP), a divalent metal ion (such as Mg²⁺), and FAD as cofactors for its activity. researchgate.netportlandpress.com In many bacteria, AHAS exists as a heterotetramer composed of two large catalytic subunits and two small regulatory subunits. portlandpress.com The activity of AHAS is typically subject to feedback inhibition by the end products of the pathway, namely valine, leucine, and isoleucine, which is a key regulatory mechanism for BCAA homeostasis. bsubcyc.orgresearchgate.net
Table 1: Kinetic Properties of Acetohydroxyacid Synthase (AHAS) Isozymes
| Enzyme/Isozyme | Organism | Substrate | K_m (mM) | k_cat (s⁻¹) | Source |
|---|---|---|---|---|---|
| AHAS II | Escherichia coli | Pyruvate | - | - | researchgate.net |
| AHAS II | Escherichia coli | 2-Oxobutanoate | - | - | researchgate.net |
| AHAS III | Escherichia coli | Pyruvate | - | - | researchgate.net |
| AHAS III | Escherichia coli | 2-Oxobutanoate | - | - | researchgate.net |
| AHAS | Thermotoga maritima | Pyruvate | - | ~100 | nih.gov |
Alternative and Engineered Biosynthetic Routes to 2-Oxobutanoate
Beyond the canonical amino acid degradation pathways, researchers have explored and engineered alternative routes for the production of 2-oxobutanoate, driven by its potential as a valuable chemical building block.
An alternative route to 2-oxobutanoate involves the γ-elimination of activated homoserine derivatives. Enzymes such as cystathionine γ-synthase and cystathionine γ-lyase can catalyze these reactions. Cystathionine γ-synthase, in the absence of its normal substrate L-cysteine, can catalyze the γ-elimination of O-succinyl-L-homoserine to produce succinate, ammonia, and 2-oxobutanoate. nih.gov
Similarly, methionine γ-lyase (MGL) is a pyridoxal-5'-phosphate (PLP)-dependent enzyme that catalyzes the α,γ-elimination of L-methionine to yield methanethiol, ammonia, and 2-oxobutanoate. uniprot.orgnih.gov This enzyme also exhibits broad substrate specificity and can act on L-homoserine to produce 2-oxobutanoate and ammonia. uniprot.orguniprot.org In Pseudomonas putida, MGL is involved in L-methionine catabolism. uniprot.org
The microbial production of 2-oxobutanoate has been a significant focus of metabolic engineering efforts. A primary strategy involves the overexpression of threonine deaminase (also known as threonine dehydratase), which directly converts L-threonine to 2-oxobutanoate and ammonia. wikipedia.orgmdpi.com This one-step enzymatic reaction is an attractive route for bio-based production. mdpi.com
To enhance the production of 2-oxobutanoate, various genetic modifications have been implemented in host organisms like Escherichia coli. These strategies include:
Overexpression of feedback-resistant threonine deaminase: The native threonine deaminase is often subject to feedback inhibition by isoleucine. researchgate.net Engineering the enzyme to be resistant to this inhibition allows for sustained production of 2-oxobutanoate.
Deletion of competing pathways: To channel the metabolic flux towards 2-oxobutanoate, genes encoding enzymes that consume this intermediate are often deleted. For example, knocking out the ilvA gene, which encodes threonine dehydratase, can be done to eliminate the competing pathway for isoleucine biosynthesis when starting from a different precursor. pnas.org
Enhancing precursor supply: Increasing the intracellular concentration of L-threonine, the direct precursor for 2-oxobutanoate, is a common strategy. This can be achieved by engineering the upstream pathways of threonine biosynthesis. embopress.org
Detoxification of 2-oxobutanoate: High concentrations of 2-oxobutanoate can be toxic to microbial cells. nih.gov Strategies to mitigate this toxicity, such as engineering the acetate (B1210297) bypass pathway to alleviate the metabolic burden, have been developed. nih.gov
Table 2: Examples of Engineered Microbial Strains for 2-Oxobutanoate or Precursor Production
| Strain | Host Organism | Key Genetic Modifications | Product | Source |
|---|---|---|---|---|
| E. coli BL21-pET28a-BtLDH007 | Escherichia coli | Expression of a leucine dehydrogenase mutant for conversion of 2-ketobutyrate. | L-2-aminobutyric acid | google.com |
| E. coli W3110 derivative | Escherichia coli | Knockout of ilvA (threonine dehydratase), panB, and leuA. | L-valine | pnas.org |
| Engineered E. coli | Escherichia coli | Removal of feedback inhibition of aspartokinase I and III; deletion of tdh and mutation of ilvA; deletion of metA and lysA. | L-threonine | embopress.org |
| E. coli with deleted threonine deaminases (ilvA, tdcB) | Escherichia coli | Deletion of ilvA and tdcB. | Isoleucine (via alternative pathway) | elifesciences.org |
| Engineered E. coli | Escherichia coli | Replacement of pyruvate dehydrogenase complex with acetate bypass; overexpression of PoxB variant. | L-threonine (with 2-OBA detoxification) | nih.gov |
Catabolism and Downstream Metabolic Fates of 2 Oxobutanoate
Oxidative Decarboxylation of 2-Oxobutanoate (B1229078) to Propionyl-CoA
The initial and rate-limiting step in the degradation of 2-oxobutanoate is its irreversible oxidative decarboxylation to form propionyl-CoA. smpdb.capathbank.org This reaction is catalyzed by a large, mitochondrial multi-enzyme complex. smpdb.capathbank.orgwikipedia.org
The primary enzyme responsible for the oxidative decarboxylation of 2-oxobutanoate is the branched-chain alpha-keto acid dehydrogenase complex (BCKDC). wikipedia.orgwikipedia.orgwikiwand.com While the BCKDC is most recognized for its role in the catabolism of branched-chain amino acids (leucine, isoleucine, and valine), it exhibits a relatively broad substrate specificity. wikipedia.orgwikiwand.com Research has shown that the BCKDC can oxidize 2-oxobutanoate at rates comparable to its primary substrates. wikipedia.orgwikiwand.com
Although other 2-oxo acid dehydrogenase complexes, such as the pyruvate (B1213749) dehydrogenase complex (PDH), can also metabolize 2-oxobutanoate, the BCKDC is considered the more significant enzyme for this reaction, particularly in the liver. nih.gov This is based on kinetic analyses, the relative activities and phosphorylation states of the complexes, and the physiological concentrations of the respective substrates. nih.gov The BCKDC catalyzes the irreversible conversion of 2-oxobutanoate into propionyl-CoA, a crucial intermediate for further metabolism. smpdb.cawikipedia.orgpathbank.org The activity of the BCKDC is regulated by phosphorylation and dephosphorylation, with a specific kinase (branched-chain alpha-keto acid dehydrogenase kinase) inactivating the complex. genome.jpscience.gov
The BCKDC is a multi-enzyme complex composed of three main catalytic components: E1 (a 2-oxo acid dehydrogenase), E2 (a dihydrolipoamide (B1198117) acyltransferase), and E3 (a dihydrolipoamide dehydrogenase). smpdb.capathbank.orgebi.ac.uk The intricate reaction mechanism requires several coenzymes.
The catalytic cycle proceeds as follows:
Decarboxylation (E1): The E1 component, which utilizes thiamine (B1217682) pyrophosphate (TPP) as a cofactor, binds to 2-oxobutanoate and catalyzes its decarboxylation. smpdb.cawikiwand.com
Acyl Group Transfer (E2): The resulting propionyl group is transferred to a lipoate (lipoamide) cofactor covalently bound to the E2 component. smpdb.capathbank.org The E2 subunit then catalyzes the transfer of the propionyl group from the lipoamide (B1675559) to Coenzyme A (CoA) , forming the product propionyl-CoA. smpdb.cawikiwand.com
Regeneration of Lipoamide (E3): The E3 component, a flavoprotein containing flavin adenine (B156593) dinucleotide (FAD) , re-oxidizes the reduced lipoamide on E2. The reducing equivalents are subsequently transferred to nicotinamide adenine dinucleotide (NAD+) , forming NADH. smpdb.cawikiwand.comannualreviews.org
Table 1: Components and Coenzymes of the BCKDC Reaction
| Component | Enzyme Name | Cofactor/Coenzyme | Function |
| E1 | 2-oxo acid dehydrogenase | Thiamine Pyrophosphate (TPP) | Binds and decarboxylates 2-oxobutanoate. |
| E2 | Dihydrolipoamide acyltransferase | Lipoate, Coenzyme A (CoA) | Transfers the propionyl group to CoA, forming propionyl-CoA. |
| E3 | Dihydrolipoamide dehydrogenase | Flavin Adenine Dinucleotide (FAD), Nicotinamide Adenine Dinucleotide (NAD+) | Re-oxidizes the reduced lipoate on E2, producing NADH. |
Conversion of Propionyl-CoA to Succinyl-CoA
The propionyl-CoA generated from the BCKDC-catalyzed reaction undergoes a three-step enzymatic conversion to become succinyl-CoA, an intermediate of the tricarboxylic acid (TCA) cycle. wikipedia.orgnih.gov This pathway serves as a critical anaplerotic route, replenishing TCA cycle intermediates.
The first step in this conversion is the carboxylation of propionyl-CoA to D-methylmalonyl-CoA. nih.govbiologydiscussion.com This reaction is catalyzed by the mitochondrial enzyme propionyl-CoA carboxylase . wikipedia.org The activity of this enzyme is dependent on the coenzyme biotin and requires energy in the form of ATP. wikipedia.orgnih.govbiologydiscussion.com
The D-methylmalonyl-CoA produced by propionyl-CoA carboxylase is then converted to its stereoisomer, L-methylmalonyl-CoA. wikipedia.org This epimerization reaction is catalyzed by the enzyme methylmalonyl-CoA epimerase . smpdb.cawikipedia.orgnih.gov
In the final step of the pathway, the L-methylmalonyl-CoA is rearranged to form succinyl-CoA. smpdb.capathbank.orgnih.gov This isomerization is catalyzed by the mitochondrial enzyme methylmalonyl-CoA mutase , which notably requires adenosylcobalamin (a form of Vitamin B12) as a cofactor. wikipedia.org
The final product of this metabolic sequence, succinyl-CoA , is a direct intermediate of the tricarboxylic acid (TCA) cycle. wikipedia.orgbiologydiscussion.com By entering the TCA cycle, the carbon skeleton derived from 2-oxobutanoate can be further oxidized to generate reducing equivalents (NADH and FADH2) for ATP production through oxidative phosphorylation, or it can be used for various biosynthetic processes.
Table 2: Pathway from Propionyl-CoA to Succinyl-CoA
| Step | Enzyme | Substrate | Product | Required Cofactor |
| 1 | Propionyl-CoA Carboxylase | Propionyl-CoA | D-Methylmalonyl-CoA | Biotin, ATP |
| 2 | Methylmalonyl-CoA Epimerase | D-Methylmalonyl-CoA | L-Methylmalonyl-CoA | - |
| 3 | Methylmalonyl-CoA Mutase | L-Methylmalonyl-CoA | Succinyl-CoA | Adenosylcobalamin (Vitamin B12) |
Integration of 2-Oxobutanoate Metabolism with Central Carbon Metabolism
The metabolism of 2-oxobutanoate is not isolated but is deeply interconnected with the central metabolic pathways of the cell, particularly pyruvate metabolism and the dynamics of the acetyl-CoA pool.
1 Interconnections with Pyruvate Metabolism
The structural similarity between 2-oxobutanoate and pyruvate allows them to be recognized by the same enzymes, creating significant metabolic crosstalk. nih.gov The oxidative decarboxylation of 2-oxobutanoate to propionyl-CoA is catalyzed by large, multi-enzyme complexes known as 2-oxo acid dehydrogenases. nih.govsmpdb.ca Notably, this conversion is not performed by a specific 2-oxobutanoate dehydrogenase but rather by complexes that also act on other substrates. biocyc.org
Both the pyruvate dehydrogenase complex (PDH) and the branched-chain 2-oxo acid dehydrogenase complex (BCODH) can catalyze the oxidative decarboxylation of 2-oxobutanoate. nih.gov However, their kinetic properties for this substrate differ. BCODH generally has a higher affinity (lower Km) for 2-oxobutanoate than PDH, suggesting that BCODH is the more significant enzyme for its catabolism under physiological conditions, particularly in the liver. nih.gov This competition for shared enzymes means that high concentrations of 2-oxobutanoate can interfere with pyruvate metabolism. mdpi.comresearchgate.net
Table 2: Kinetic Properties of Dehydrogenase Complexes with 2-Oxobutanoate
Apparent Michaelis-Menten constants (Km) and relative maximum velocities (Vmax) of purified BCODH and PDH for 2-oxobutanoate.
| Enzyme Complex | Apparent Km (μM) | Relative Vmax (%)* | Reference |
|---|---|---|---|
| Branched-Chain 2-Oxo Acid Dehydrogenase (BCODH) | 26 | 38 | nih.gov |
| Pyruvate Dehydrogenase (PDH) | 114 | 45 | nih.gov |
*Relative Vmax is expressed as a percentage of the Vmax for the enzyme's primary substrate (3-methyl-2-oxobutanoate for BCODH and pyruvate for PDH).
2 Links to Acetyl-CoA Pool Dynamics
The metabolism of 2-oxobutanoate is directly linked to the cellular pool of acetyl-CoA. The primary catabolic fate of 2-oxobutanoate is its conversion to propionyl-CoA. ontosight.ainih.gov Propionyl-CoA can then be carboxylated and rearranged to form succinyl-CoA, an intermediate of the tricarboxylic acid (TCA) cycle. nih.govsmpdb.ca This pathway feeds carbon from amino acids like threonine and methionine into central energy metabolism.
Conversely, in some organisms, the synthesis of 2-oxobutanoate is directly dependent on acetyl-CoA. The citramalate (B1227619) pathway, which condenses acetyl-CoA and pyruvate, provides a direct route from the acetyl-CoA pool to the biosynthesis of isoleucine via 2-oxobutanoate. nih.govscispace.com Furthermore, research in Escherichia coli has shown that metabolic stress caused by the accumulation of 2-oxobutanoate can disrupt the intracellular acetyl-CoA pool by inhibiting pyruvate dehydrogenase. nih.govmdpi.com To counteract this, engineered acetate (B1210297) bypass pathways, which convert pyruvate to acetate and then to acetyl-CoA, can be used to restore the acetyl-CoA supply, highlighting the critical balance between 2-oxobutanoate metabolism and acetyl-CoA homeostasis. nih.govresearchgate.net
Contributions to Cellular Energy Production Pathways
The catabolism of 2-oxobutanoate is a significant metabolic route that directly contributes to cellular energy production by feeding into the central energy-generating pathways of the cell. As a product of the breakdown of amino acids like threonine and methionine, 2-oxobutanoate serves as a precursor for key metabolic intermediates that enter the tricarboxylic acid (TCA) cycle. smpdb.capathbank.orgontosight.ai This process primarily occurs within the mitochondrial matrix, the hub of cellular respiration. smpdb.capathbank.org
The principal fate of 2-oxobutanoate in energy metabolism is its conversion to propionyl-CoA through oxidative decarboxylation. smpdb.capathbank.orgbiocyc.org This reaction is catalyzed by a class of large, multienzyme complexes known as 2-oxo acid dehydrogenase complexes. smpdb.capathbank.org While no specific dehydrogenase complex is exclusively for 2-oxobutanoate, enzymes such as the branched-chain alpha-keto acid dehydrogenase complex (BCKDH) and the pyruvate dehydrogenase complex (PDHc) can process it due to its structural similarity to their primary substrates. smpdb.caresearchgate.netnih.gov These complexes are composed of three main enzymatic components (E1, E2, and E3) that work in concert to convert the alpha-keto acid into its corresponding acyl-CoA derivative. smpdb.capathbank.org
Once formed, propionyl-CoA undergoes a three-step enzymatic sequence to be converted into succinyl-CoA, an intermediate of the TCA cycle. smpdb.capathbank.orgecmdb.ca This conversion allows the carbon backbone derived from 2-oxobutanoate to be utilized for the synthesis of ATP. researchgate.netnih.gov
The key enzymatic steps are:
Propionyl-CoA carboxylase carboxylates propionyl-CoA to form (S)-methylmalonyl-CoA. smpdb.capathbank.org
Methylmalonyl-CoA epimerase then converts (S)-methylmalonyl-CoA into its stereoisomer, (R)-methylmalonyl-CoA. smpdb.capathbank.org
Finally, methylmalonyl-CoA mutase rearranges (R)-methylmalonyl-CoA to produce succinyl-CoA. smpdb.capathbank.org
The succinyl-CoA generated from this pathway enters the TCA cycle, where it is further metabolized, leading to the production of reducing equivalents (NADH and FADH₂) that fuel ATP synthesis through the electron transport chain and oxidative phosphorylation. This metabolic link makes 2-oxobutanoate a valuable energy source for the cell. ecmdb.caontosight.ai
Furthermore, the generation of succinyl-CoA from 2-oxobutanoate represents an anaplerotic reaction. researchgate.netwikipedia.org Anaplerosis is the process of replenishing TCA cycle intermediates that may have been diverted for biosynthetic purposes, such as the synthesis of heme or other amino acids. wikipedia.orgmdpi.com By feeding into the TCA cycle, the catabolism of 2-oxobutanoate helps maintain the integrity and functional capacity of this central metabolic pathway, which is crucial for both energy production and various anabolic processes. researchgate.netwikipedia.org In some contexts, particularly in tumor cells with altered metabolism, such anaplerotic reactions are vital for sustaining cell proliferation. researchgate.netnih.gov
Research Findings on 2-Oxobutanoate Catabolism
Detailed studies have elucidated the enzymatic machinery and metabolic flow from 2-oxobutanoate to the TCA cycle. Research has shown that in various organisms, from bacteria to mammals, the pathway via propionyl-CoA to succinyl-CoA is a conserved and critical route. smpdb.capathbank.org In some microorganisms, alternative pathways may exist. For instance, enzymes like pyruvate formate-lyase (PflB) and the associated TdcE protein may catalyze the conversion of 2-oxobutanoate to propionyl-CoA or propionate (B1217596). nih.govmdpi.com Additionally, pyruvate oxidase (PoxB) can convert 2-oxobutanoate to propionate and CO₂, showcasing the metabolic versatility related to this compound. nih.gov
The table below summarizes the key enzymes involved in the primary catabolic pathway of 2-oxobutanoate to a TCA cycle intermediate.
Table 1: Key Enzymes in the Conversion of 2-Oxobutanoate to Succinyl-CoA
| Step | Enzyme | Substrate | Product | Cellular Location | Significance |
|---|---|---|---|---|---|
| 1 | 2-Oxo Acid Dehydrogenase Complex (e.g., BCKDH) smpdb.ca | 2-Oxobutanoate | Propionyl-CoA | Mitochondrial Matrix | Commits 2-oxobutanoate to the catabolic pathway for energy production. smpdb.capathbank.org |
| 2 | Propionyl-CoA Carboxylase smpdb.ca | Propionyl-CoA | (S)-Methylmalonyl-CoA | Mitochondrial Matrix | First step in the conversion of propionyl-CoA to a TCA cycle intermediate. smpdb.capathbank.org |
| 3 | Methylmalonyl-CoA Epimerase smpdb.ca | (S)-Methylmalonyl-CoA | (R)-Methylmalonyl-CoA | Mitochondrial Matrix | Stereoisomerization required for the subsequent reaction. smpdb.capathbank.org |
The contribution of 2-oxobutanoate to the TCA cycle is significant not only for direct energy yield but also for maintaining the pool of cycle intermediates, a process known as anaplerosis.
Table 2: Anaplerotic Contribution of 2-Oxobutanoate to the TCA Cycle
| Precursor | Anaplerotic Product | Metabolic Pathway | Importance |
|---|
Enzymology of 2 Oxobutanoate Metabolism
Characterization of Key Enzymes in 2-Oxobutanoate (B1229078) Biosynthesis
The biosynthesis of 2-oxobutanoate is a critical metabolic process, primarily fed by the degradation of specific amino acids. Several key enzymes catalyze these conversions, each with unique structural features and catalytic mechanisms.
Threonine deaminase (TD), also known as threonine dehydratase, is a key enzyme in the biosynthesis of isoleucine, initiating the pathway by converting L-threonine to 2-oxobutanoate and ammonia (B1221849). wikipedia.orgmdpi.com This enzyme belongs to the family of lyases and is subject to allosteric regulation, a critical aspect of controlling amino acid homeostasis. wikipedia.org
Structurally, threonine deaminase is a tetramer composed of four identical subunits, arranged as a dimer of dimers. wikipedia.org Each subunit is organized into two distinct domains: a larger N-terminal catalytic domain and a C-terminal regulatory domain. ebi.ac.uk The catalytic domain harbors the essential pyridoxal (B1214274) 5'-phosphate (PLP) cofactor, which is crucial for the enzyme's catalytic activity. wikipedia.orgebi.ac.uk The regulatory domain, which shares structural and functional similarities with the ACT domain found in other allosterically regulated enzymes, is responsible for binding effector molecules. ebi.ac.uk Interestingly, the regulatory site of one subunit interacts with the catalytic site of an adjacent subunit, highlighting the intricate communication within the tetrameric structure. wikipedia.org
Functionally, TD catalyzes the deamination of L-threonine. uniprot.org The reaction mechanism is analogous to other PLP-dependent enzymes, involving the formation of a Schiff base intermediate. wikipedia.org The process begins with the amino group of threonine attacking the internal Schiff base formed between PLP and a lysine (B10760008) residue in the active site. This is followed by deprotonation and dehydration, leading to the formation of a new Schiff base with the product precursor, which is subsequently hydrolyzed to release 2-oxobutanoate and ammonia. wikipedia.org The enzyme's activity is tightly regulated by feedback inhibition, primarily by the end-product of the pathway, isoleucine, which binds to the allosteric sites and deactivates the enzyme. Conversely, valine can act as an activator by competing with isoleucine for binding at the regulatory sites. mdpi.com
Table 1: Structural and Functional Characteristics of Threonine Deaminase/Dehydratase (TD/STDH)
| Feature | Description |
|---|---|
| Quaternary Structure | Tetramer (dimer of dimers) of identical subunits. wikipedia.org |
| Domains per Subunit | N-terminal catalytic domain and C-terminal regulatory domain. ebi.ac.uk |
| Cofactor | Pyridoxal 5'-phosphate (PLP). wikipedia.org |
| Catalytic Reaction | L-threonine → 2-oxobutanoate + NH₃. wikipedia.org |
| Regulatory Mechanism | Allosteric feedback inhibition by isoleucine; activation by valine. mdpi.com |
Methionine gamma-lyase (MGL) is a PLP-dependent enzyme that plays a significant role in the metabolism of sulfur-containing amino acids. wikipedia.orgnih.gov It catalyzes the α,γ-elimination of L-methionine to produce 2-oxobutanoate, methanethiol, and ammonia. drugbank.comuniprot.org This enzyme is found in various bacteria, parasitic protozoa, and plants. wikipedia.org
The catalytic mechanism of MGL involves a series of steps facilitated by the PLP cofactor. Initially, the amino group of the L-methionine substrate forms a Schiff base with PLP, creating an external aldimine. wikipedia.org A proton is then abstracted from the α-carbon of the substrate, followed by the elimination of the γ-substituent (methanethiol). This results in a vinylglycine intermediate still bound to PLP. A neighboring tyrosine residue acts as an acid catalyst in the elimination of the thiol group. wikipedia.org Subsequent steps involve the rearrangement of the intermediate and hydrolysis to release 2-oxobutanoate and ammonia, regenerating the PLP cofactor for the next catalytic cycle. wikipedia.org
MGL exhibits broad substrate specificity, acting on various sulfur-containing amino acids. drugbank.comuniprot.org Besides L-methionine, it can also catalyze the degradation of L-cysteine and L-homocysteine. drugbank.commdpi.com This versatility allows the enzyme to participate in multiple metabolic pathways. wikipedia.org
Acetohydroxyacid synthase (AHAS), also known as acetolactate synthase, is a crucial enzyme in the biosynthesis of branched-chain amino acids (valine, leucine (B10760876), and isoleucine). nih.govgosset.ai It catalyzes the condensation of two molecules of pyruvate (B1213749) to form 2-acetolactate, or the condensation of pyruvate and 2-oxobutanoate to produce 2-aceto-2-hydroxybutyrate. nih.govgosset.ai This pathway is absent in animals, making AHAS a key target for herbicides. gosset.ai
AHAS requires thiamine (B1217682) diphosphate (B83284) (ThDP), flavin adenine (B156593) dinucleotide (FAD), and a divalent metal ion as cofactors for its activity. gosset.aisemanticscholar.org The catalytic mechanism involves two main stages. First, the decarboxylation of a pyruvate molecule, which is activated by ThDP, forms a hydroxyethyl-ThDP (HE-ThDP) intermediate. nih.govsemanticscholar.org In the second stage, this HE-ThDP intermediate acts as a nucleophile, attacking the carbonyl carbon of a second keto acid substrate, which can be either another pyruvate molecule or 2-oxobutanoate. nih.govresearchgate.net
The substrate specificity of AHAS is a key feature of its function. The enzyme displays a strong preference for pyruvate as the first substrate. researchgate.net The specificity for the second, acceptor substrate is influenced by specific amino acid residues within the active site. For instance, an arginine residue is thought to interact with the carboxylate group of the second keto acid substrate. researchgate.net Different isozymes of AHAS can exhibit varying specificities for pyruvate versus 2-oxobutanoate as the second substrate, which is crucial for regulating the relative production of precursors for valine/leucine versus isoleucine. rhea-db.org
Cystathionase, also known as cystathionine (B15957) γ-lyase (CTH or CSE), is a PLP-dependent enzyme that plays a central role in the trans-sulfuration pathway, catalyzing the conversion of cystathionine to L-cysteine, 2-oxobutanoate, and ammonia. wikipedia.orgnih.gov This enzyme is critical for the synthesis of cysteine and the metabolism of methionine.
The enzymatic activity of CTH relies on its cofactor, pyridoxal 5'-phosphate (PLP). wikipedia.orgnih.gov The catalytic mechanism involves the formation of a Schiff base between the amino group of cystathionine and PLP. This facilitates the cleavage of the Cγ-S bond of cystathionine, releasing cysteine. The remaining part of the substrate is then hydrolyzed to yield 2-oxobutanoate and ammonia. wikipedia.org
CTH can also catalyze other reactions, including the α,β-elimination of L-cysteine to produce pyruvate, ammonia, and hydrogen sulfide (B99878) (H₂S), and the α,γ-elimination of L-homoserine to form 2-oxobutanoate, water, and ammonia. wikipedia.orguniprot.org Mutations in the CTH gene can lead to a decrease in enzyme activity, resulting in the accumulation of cystathionine, a condition known as cystathioninuria. nih.gov Some mutations have been shown to weaken the enzyme's affinity for its PLP cofactor. wikipedia.org
Table 2: Cofactors and Products of Key Enzymes in 2-Oxobutanoate Biosynthesis
| Enzyme | Cofactor(s) | Primary Substrate(s) | Products Including 2-Oxobutanoate |
|---|---|---|---|
| Threonine Deaminase/Dehydratase (TD/STDH) | Pyridoxal 5'-phosphate (PLP) wikipedia.org | L-threonine wikipedia.org | 2-oxobutanoate, NH₃ wikipedia.org |
| Methionine Gamma-Lyase (MGL) | Pyridoxal 5'-phosphate (PLP) wikipedia.org | L-methionine wikipedia.org | 2-oxobutanoate, methanethiol, NH₃ wikipedia.org |
| Acetohydroxyacid Synthase (AHAS) | Thiamine diphosphate (ThDP), FAD, divalent metal ion gosset.ai | Pyruvate, 2-oxobutanoate nih.gov | (Not a direct producer, but a consumer in a related pathway) |
| Cystathionase (CTH) | Pyridoxal 5'-phosphate (PLP) wikipedia.org | L-cystathionine wikipedia.org | L-cysteine, 2-oxobutanoate, NH₃ wikipedia.org |
Enzymatic Mechanisms of 2-Oxobutanoate Catabolism
The breakdown of 2-oxobutanoate is as crucial as its synthesis for maintaining metabolic balance. The primary enzyme complex responsible for this catabolic process is the Branched-Chain Alpha-Keto Acid Dehydrogenase Complex.
The Branched-Chain Alpha-Keto Acid Dehydrogenase Complex (BCKDC) is a large, multi-enzyme complex located in the inner mitochondrial membrane. wikipedia.orgwikiwand.com It plays a critical role in the catabolism of branched-chain amino acids (leucine, isoleucine, and valine) by catalyzing the irreversible oxidative decarboxylation of their corresponding α-keto acids. wikipedia.orgfiveable.me
Structurally, the BCKDC is composed of multiple copies of three main catalytic components: a decarboxylase (E1), a dihydrolipoyl transacylase (E2), and a dihydrolipoamide (B1198117) dehydrogenase (E3). wikiwand.comnih.gov The E2 component forms the structural core of the complex, to which the E1 and E3 components are non-covalently attached. wikiwand.com The complex also includes regulatory enzymes, a kinase and a phosphatase, which control its activity. nih.gov
Functionally, BCKDC catalyzes the conversion of α-keto acids to their corresponding acyl-CoA derivatives. fiveable.me While its primary substrates are the α-keto acids derived from branched-chain amino acids, BCKDC exhibits a relatively broad substrate specificity and can also oxidize 2-oxobutanoate at a comparable rate. wikipedia.orgwikiwand.com The multi-step reaction involves the decarboxylation of the α-keto acid by the E1 component, followed by the transfer of the resulting acyl group to coenzyme A by the E2 component, and finally, the reoxidation of the E2-bound lipoamide (B1675559) cofactor by the E3 component. wikipedia.org The activity of BCKDC is tightly regulated by phosphorylation (inactivation) and dephosphorylation (activation) mediated by its associated kinase and phosphatase, respectively. nih.gov
Table 3: Components and Function of the Branched-Chain Alpha-Keto Acid Dehydrogenase Complex (BCKDC)
| Component | Function |
|---|---|
| E1 (Decarboxylase) | Catalyzes the decarboxylation of the α-keto acid substrate. |
| E2 (Dihydrolipoyl Transacylase) | Forms the structural core and transfers the acyl group to Coenzyme A. wikiwand.com |
| E3 (Dihydrolipoamide Dehydrogenase) | Reoxidizes the lipoamide cofactor of the E2 component. |
| BCKD Kinase | Phosphorylates and inactivates the complex. nih.gov |
| BCKD Phosphatase | Dephosphorylates and activates the complex. nih.gov |
Subunit Composition and Catalytic Activities of BCKDC
The Branched-chain α-ketoacid dehydrogenase complex (BCKDC) is a large, multi-enzyme complex located on the inner membrane of the mitochondria. wikipedia.org It plays a crucial role in the catabolism of branched-chain amino acids by catalyzing the oxidative decarboxylation of their corresponding α-ketoacids. wikipedia.org While its primary substrates are derived from leucine, isoleucine, and valine, the BCKDC exhibits a relatively broad specificity and can also efficiently oxidize other α-ketoacids, including 2-oxobutanoate, at comparable rates. wikipedia.orgyoutube.com
The intricate structure of the BCKDC is essential for its function and is composed of multiple copies of three core catalytic components, designated E1, E2, and E3. youtube.com
E1 (α-ketoacid dehydrogenase/decarboxylase): This component is a heterotetramer (α2β2) and is responsible for the initial C-C bond cleavage. It utilizes thiamine pyrophosphate (TPP) as a cofactor to decarboxylate the α-ketoacid substrate. wikipedia.org
E2 (dihydrolipoyl transacylase): The E2 component forms the structural core of the entire complex. In humans, this core is made of 24 E2 subunits arranged with octahedral symmetry. youtube.com Each E2 subunit contains a flexible lipoyl-bearing domain that accepts the acyl group from the E1 subunit and transfers it to Coenzyme A (CoA). wikipedia.org
E3 (dihydrolipoamide dehydrogenase): This component is a homodimer and functions to regenerate the oxidized form of the lipoamide cofactor on the E2 subunit. It is a flavoprotein that uses FAD as a prosthetic group, ultimately transferring the reducing equivalents to NAD+ to form NADH. youtube.com
Table 1: Subunits and Functions of the BCKDC
| Subunit | Component Name | Primary Catalytic Function | Key Cofactor/Prosthetic Group |
|---|---|---|---|
| E1 | α-ketoacid dehydrogenase | Decarboxylation of 2-oxobutanoate (C-C bond cleavage) | Thiamine Pyrophosphate (TPP) |
| E2 | Dihydrolipoyl transacylase | Transfer of the propionyl group to Coenzyme A | Lipoamide |
| E3 | Dihydrolipoamide dehydrogenase | Re-oxidation of the reduced lipoamide on E2 | Flavin Adenine Dinucleotide (FAD) |
Lactate (B86563) Dehydrogenase (LDH) Activity with 2-Oxobutanoate
Lactate dehydrogenase (LDH) is a ubiquitous cytosolic enzyme that catalyzes the reversible conversion of pyruvate to lactate, coupled with the oxidation/reduction of NADH/NAD+. wikipedia.orgnih.gov While this reaction is its primary physiological role, particularly in anaerobic glycolysis, LDH is known to act on other 2-oxoacids and 2-hydroxyacids. wikipedia.orgworthington-biochem.com Notably, it can reduce 2-oxobutanoate (also known as α-ketobutyrate) to 2-hydroxybutanoate. bioscientifica.comnih.gov
Mammalian LDH exists as five different isozymes (LDH-1 to LDH-5), which are tetramers composed of two different subunit types: 'H' for heart and 'M' for muscle. nih.govworthington-biochem.com The isozyme composition varies by tissue, reflecting the different metabolic requirements of each organ. worthington-biochem.comnih.gov For example, LDH-1 (H4) is predominant in cardiac muscle, which has a highly aerobic metabolism, while LDH-5 (M4) is the main isozyme in skeletal muscle and the liver, tissues that frequently experience anaerobic conditions. worthington-biochem.com
The relative activity of these isozymes with 2-oxobutanoate compared to pyruvate differs. Studies have shown that various LDH isozymes can utilize 2-oxobutanoate as a substrate, but generally at a lower rate than pyruvate. worthington-biochem.combioscientifica.com This activity is significant enough for 2-oxobutanoate to be considered a substrate for LDH in various experimental and physiological contexts. nih.govscbt.com
Table 2: Lactate Dehydrogenase (LDH) and 2-Oxobutanoate
| Parameter | Description |
|---|---|
| Enzyme | Lactate Dehydrogenase (LDH) |
| Primary Reaction | Pyruvate + NADH + H⁺ ↔ L-Lactate + NAD⁺ |
| Reaction with 2-Oxobutanoate | 2-Oxobutanoate + NADH + H⁺ ↔ 2-Hydroxybutanoate + NAD⁺ |
| Subunit Composition | Tetramer of 'H' (heart) and 'M' (muscle) type subunits |
| Isozyme Specificity | The relative rate of 2-oxobutanoate reduction can vary among the five LDH isozymes (LDH-1 to LDH-5). nih.gov |
Kinetic and Mechanistic Studies of 2-Oxobutanoate-Related Enzymes
Enzyme Kinetics and Substrate Affinity (K_m, V_max)
The study of enzyme kinetics provides quantitative insight into the efficiency and affinity of an enzyme for its substrates. Two key parameters derived from the Michaelis-Menten model are the Michaelis constant (K_m) and the maximum velocity (V_max).
V_max (Maximum Velocity): Represents the maximum rate of the reaction when the enzyme is fully saturated with the substrate. It is a measure of the enzyme's catalytic efficiency.
K_m (Michaelis Constant): Is defined as the substrate concentration at which the reaction rate is half of V_max. K_m is an inverse measure of the enzyme's affinity for its substrate; a lower K_m value indicates a higher affinity, meaning the enzyme can work efficiently even at low substrate concentrations.
For enzymes that metabolize 2-oxobutanoate, these kinetic parameters have been determined to understand their substrate specificity.
Branched-chain α-ketoacid dehydrogenase complex (BCKDC): This complex has a broad substrate specificity. It has been shown to oxidize 2-oxobutanoate at rates comparable to its primary branched-chain substrates. wikipedia.orgyoutube.com Research indicates that the K_m values for 2-oxobutanoate are similar to those for the branched-chain α-ketoacids, suggesting a comparable affinity of the E1 subunit's active site for this substrate. youtube.com
Lactate Dehydrogenase (LDH): Kinetic studies of LDH isozymes have quantified their affinity for 2-oxobutanoate. For example, a study on human sperm lysates, which contain the LDH-C4 isozyme, determined a K_m value of 0.33 mM for 2-oxobutanoate. bioscientifica.com This is approximately three times higher than the K_m for pyruvate (0.114 mM) in the same system, indicating a lower, but still significant, affinity for 2-oxobutanoate. bioscientifica.com
Table 3: Kinetic Parameters for 2-Oxobutanoate Metabolism
| Enzyme | Substrate | K_m Value (mM) | Reference | Note |
|---|---|---|---|---|
| Lactate Dehydrogenase (Human Sperm Lysate) | Pyruvate | 0.114 | bioscientifica.com | Primary substrate, shown for comparison. |
| Lactate Dehydrogenase (Human Sperm Lysate) | 2-Oxobutanoate | 0.33 | bioscientifica.com | Indicates a lower affinity compared to pyruvate. |
| BCKDC | 2-Oxobutanoate | Similar to branched-chain α-ketoacids | wikipedia.orgyoutube.com | Indicates a comparable and high affinity for the substrate. |
Mechanistic Investigations of Enzyme Reactions (e.g., C-C bond cleavage)
The enzymatic conversion of 2-oxobutanoate by the Branched-chain α-ketoacid dehydrogenase complex (BCKDC) involves a C-C bond cleavage through a mechanism known as oxidative decarboxylation. This multi-step process is a hallmark of the α-ketoacid dehydrogenase complex family and relies on the coordinated action of the E1, E2, and E3 subunits and their respective cofactors.
The mechanism proceeds as follows:
Binding and Decarboxylation (E1 subunit): 2-oxobutanoate binds to the active site of the E1 subunit. The thiamine pyrophosphate (TPP) cofactor, in its ylid form, attacks the α-carbonyl carbon of 2-oxobutanoate. This leads to the cleavage of the C-C bond between the carboxyl and carbonyl carbons, releasing carbon dioxide (CO₂). A hydroxypropyl-TPP intermediate is formed. wikipedia.org
Reductive Acylation (E1-E2 Interaction): The flexible lipoamide arm of the E2 subunit swings into the active site of the E1 subunit. The hydroxypropyl group is transferred from TPP to the oxidized lipoamide, forming a propionyl-thioester linkage and reducing the lipoamide's disulfide bond. This step regenerates the TPP cofactor for the next catalytic cycle. nih.gov
Acyl Transfer (E2 subunit): The E2 lipoamide arm, now carrying the propionyl group, moves from the E1 active site to the E2 active site (dihydrolipoyl transacylase domain). Here, the propionyl group is transferred from the lipoamide to Coenzyme A (CoA), forming propionyl-CoA and leaving the lipoamide in its fully reduced dihydrolipoamide form. wikipedia.org
Regeneration of Lipoamide (E3 subunit): The reduced lipoamide arm then swings to the active site of the E3 subunit (dihydrolipoamide dehydrogenase). The E3 component re-oxidizes the dihydrolipoamide back to its disulfide form, making it ready for another round of catalysis. The reducing equivalents are transferred first to the FAD prosthetic group on E3, forming FADH₂, and then to NAD+, producing NADH + H+. youtube.com
This intricate mechanism of substrate channeling, where intermediates are passed directly from one active site to the next without diffusing into the bulk medium, ensures high efficiency and prevents the loss of reactive intermediates. The key C-C bond cleavage event is the TPP-dependent decarboxylation in the first step, a fundamental reaction in the metabolism of all α-ketoacids.
Regulation of 2 Oxobutanoate Metabolic Pathways
Allosteric Regulation of Key Enzymes
Allosteric regulation provides a rapid mechanism to modulate metabolic flux in response to the immediate needs of the cell. Key enzymes in pathways involving 2-oxobutanoate (B1229078) are prime targets for such control, primarily through feedback inhibition by downstream products.
Threonine Dehydratase: The biosynthesis of isoleucine begins with the conversion of threonine to 2-oxobutanoate, a reaction catalyzed by threonine dehydratase (also known as threonine deaminase). This enzyme is a classic example of allosteric regulation, where the end product of the pathway, isoleucine, acts as a feedback inhibitor. nih.govnih.gov High concentrations of isoleucine bind to a regulatory site on the enzyme, distinct from the active site, inducing a conformational change that reduces the enzyme's affinity for its substrate, threonine. biorxiv.org This feedback mechanism effectively shuts down the pathway when sufficient isoleucine is present, preventing its over-accumulation. In Escherichia coli, the binding of isoleucine to the regulatory domains of the tetrameric threonine dehydratase (IlvA) propagates a conformational change across the protomer-protomer interface to the active site of an adjacent protomer, mediating the inhibition. nih.govresearcher.life The kinetics of this inhibition are cooperative, meaning the binding of one isoleucine molecule increases the affinity for subsequent isoleucine molecules at the other regulatory sites. purdue.edu Conversely, valine can act as an activator, partially reversing the inhibition caused by isoleucine. biorxiv.orgpurdue.edu
Acetohydroxyacid Synthase (AHAS): Acetohydroxyacid synthase (AHAS), also known as acetolactate synthase, is another critical regulatory point. This enzyme catalyzes the first committed step in the biosynthesis of branched-chain amino acids (valine, leucine (B10760876), and isoleucine) rcsb.org. It utilizes 2-oxobutanoate and pyruvate (B1213749) to form acetohydroxybutyrate (in the isoleucine pathway) or two molecules of pyruvate to form acetolactate (in the valine and leucine pathways) nih.gov. AHAS is subject to feedback inhibition by valine, leucine, and isoleucine rcsb.orgnih.govnih.gov. The regulatory subunits of the AHAS holoenzyme contain the binding sites for these inhibitory amino acids nih.govnih.gov. The binding of these end products to the regulatory subunits induces a conformational change that is transmitted to the catalytic subunits, leading to a decrease in enzyme activity rcsb.org. The regulatory patterns can be complex and vary between different isozymes of AHAS present in the same organism nih.govresearchgate.net. For instance, in enterobacteria, the different isozymes exhibit distinct responses to the inhibitory end products nih.gov.
| Enzyme | Allosteric Inhibitor(s) | Allosteric Activator(s) | Mechanism of Regulation |
|---|---|---|---|
| Threonine Dehydratase | Isoleucine nih.govbiorxiv.org | Valine biorxiv.orgpurdue.edu | Binds to a regulatory site, inducing a conformational change that decreases substrate affinity. biorxiv.org |
| Acetohydroxyacid Synthase (AHAS) | Valine, Leucine, Isoleucine rcsb.orgnih.gov | - | Binds to regulatory subunits, causing a conformational change in the catalytic subunits that reduces enzyme activity. rcsb.org |
Transcriptional and Translational Control of Enzyme Expression
Long-term regulation of 2-oxobutanoate metabolism is achieved through the control of the synthesis of relevant enzymes. This involves both transcriptional and translational mechanisms, which adjust the amount of enzyme present in the cell in response to prolonged changes in metabolic status or environmental conditions.
At the transcriptional level, the expression of genes encoding enzymes involved in amino acid metabolism, including those utilizing 2-oxobutanoate, is often controlled by transcription factors that sense the cellular concentrations of amino acids and other key metabolites nih.govresearchgate.net. For example, in many organisms, the genes for the enzymes of the branched-chain amino acid biosynthetic pathways are organized into operons, allowing for their coordinated expression. The expression of these operons can be repressed in the presence of high levels of the end-product amino acids.
Translational control mechanisms can also modulate the levels of these enzymes. This can involve the regulation of mRNA stability and the efficiency of translation, providing another layer of control over the enzyme population within the cell.
Post-Translational Modification and Enzyme Activity Modulation
The activity of enzymes in the 2-oxobutanoate metabolic pathways can be rapidly and reversibly altered by post-translational modifications (PTMs) nih.govcusabio.comkhanacademy.org. These modifications, which occur after the protein has been synthesized, can include the covalent addition of chemical groups, such as phosphate (B84403) groups, which can switch an enzyme between active and inactive states cusabio.com.
A prominent example of post-translational regulation in a pathway connected to 2-oxobutanoate is the control of the branched-chain α-ketoacid dehydrogenase complex (BCKDC). This mitochondrial enzyme complex catalyzes the irreversible oxidative decarboxylation of branched-chain α-ketoacids, which are derived from the transamination of valine, leucine, and isoleucine nih.govfrontiersin.org. The degradation of 2-oxobutanoate can also be mediated by 2-oxo acid dehydrogenase complexes nih.gov.
The activity of BCKDC is regulated by a phosphorylation-dephosphorylation cycle nih.govreactome.orgnih.gov. A specific kinase, branched-chain α-ketoacid dehydrogenase kinase (BCKDK), phosphorylates the E1α subunit of the complex, leading to its inactivation nih.govfrontiersin.orgreactome.org. Conversely, a specific phosphatase, protein phosphatase 2Cm (PP2Cm), removes the phosphate group, thereby activating the complex frontiersin.orgnih.gov. The activity of BCKDK itself can be modulated by various factors, including the levels of branched-chain α-ketoacids, which can act as inhibitors of the kinase science.gov. This regulatory system allows for fine-tuning of branched-chain amino acid catabolism in response to dietary intake and metabolic state nih.gov.
| Enzyme | Modification | Effect on BCKDC Activity |
|---|---|---|
| Branched-chain α-ketoacid dehydrogenase kinase (BCKDK) | Phosphorylation of E1α subunit | Inactivation frontiersin.orgreactome.org |
| Protein Phosphatase 2Cm (PP2Cm) | Dephosphorylation of E1α subunit | Activation frontiersin.org |
Cellular and Environmental Factors Influencing 2-Oxobutanoate Levels
The intracellular concentration of 2-oxobutanoate is a dynamic parameter that is influenced by a multitude of cellular and environmental factors.
Physiological and Cellular Significance of 2 Oxobutanoate Metabolism
Role in Amino Acid Homeostasis and Turnover
Sodium;2-oxobutanoate (B1229078) is a key intermediate in the catabolism of several essential amino acids, most notably threonine and methionine. wikipedia.orgnih.govpathbank.org The degradation of these amino acids converges on the formation of 2-oxobutanoate, which then serves as a branch-point intermediate. Its fate is critical for maintaining the balance of amino acid pools within the cell.
The primary pathway for 2-oxobutanoate generation from threonine is catalyzed by the enzyme threonine dehydratase. In the case of methionine, its catabolism proceeds through S-adenosylmethionine and cystathionine (B15957), with the eventual cleavage of cystathionine yielding 2-oxobutanoate, cysteine, and ammonia (B1221849). frontiersin.org
Furthermore, 2-oxobutanoate is actively involved in transamination reactions, where an amino group is transferred from an amino acid to a keto acid, a fundamental process in the synthesis and degradation of amino acids. libretexts.org These reactions, catalyzed by aminotransferases, allow for the interconversion of amino acids, ensuring their availability for various cellular processes, including protein synthesis. The balance of these reactions is crucial for maintaining nitrogen homeostasis within the organism.
Contribution to Cellular Bioenergetics and Redox Balance
The metabolic fate of 2-oxobutanoate is closely linked to cellular energy production and the maintenance of redox balance. In the mitochondrial matrix, 2-oxobutanoate undergoes oxidative decarboxylation to form propionyl-CoA. wikipedia.orgnih.govpathbank.org This reaction is catalyzed by the branched-chain α-keto acid dehydrogenase complex, a multi-enzyme assembly that also participates in the breakdown of branched-chain amino acids. nih.govpathbank.org
Propionyl-CoA can then be converted to succinyl-CoA, an intermediate of the citric acid cycle, thereby contributing to the cellular energy pool through the generation of ATP. wikipedia.orgpathbank.org The catabolism of 2-oxobutanoate has been shown to influence mitochondrial function, including the generation of mitochondrial membrane potential. However, its metabolism, which involves an ATP-consuming step, can also impact mitochondrial substrate-level phosphorylation.
The 2-oxo acid dehydrogenase complexes are critical hubs in cellular metabolism and are subject to intricate regulation. Their activity is sensitive to the cellular redox state, particularly the ratio of NADH to NAD+. This regulation ensures that the rate of 2-oxobutanoate catabolism is matched with the cell's energetic and redox requirements.
Interplay with Macromolecular Synthesis and Degradation
Beyond its role in amino acid and energy metabolism, 2-oxobutanoate is a vital precursor for the synthesis of other biomolecules and its metabolic context influences broader processes of macromolecular synthesis and degradation.
Precursor Role in Isoleucine and Other Amino Acid Biosynthesis
One of the most significant anabolic roles of 2-oxobutanoate is serving as the direct precursor for the biosynthesis of the essential amino acid isoleucine. nih.gov The canonical pathway for isoleucine synthesis begins with the condensation of 2-oxobutanoate and pyruvate (B1213749), a reaction catalyzed by acetohydroxyacid synthase. nih.gov This initial step is a key regulatory point in the pathway.
While the primary route for 2-oxobutanoate generation for isoleucine synthesis is from threonine, several alternative or "underground" metabolic pathways have been identified in various organisms, highlighting the metabolic flexibility surrounding this crucial intermediate. semanticscholar.org These alternative routes can synthesize 2-oxobutanoate from precursors such as pyruvate and acetyl-CoA via the citramalate (B1227619) pathway, or from the catabolism of other compounds. pathbank.orgsemanticscholar.org The existence of these multiple pathways underscores the essentiality of maintaining a sufficient supply of 2-oxobutanoate for isoleucine production.
| Precursor(s) | Key Intermediate(s) | Organism(s) |
|---|---|---|
| Threonine | - | Escherichia coli, Saccharomyces cerevisiae |
| Pyruvate and Acetyl-CoA | Citramalate | Geobacter sulfurreducens, Leptospira interrogans |
| Propionyl-CoA and Formate | - | Escherichia coli (anaerobic) |
| O-succinyl-L-homoserine | - | Escherichia coli (aerobic, alternative) |
Impact on Protein Synthesis and Proteolysis Pathways
While direct evidence specifically implicating sodium;2-oxobutanoate in the regulation of protein synthesis and proteolysis is limited, the broader class of α-keto acids and their corresponding amino acids are known to exert significant influence on these processes. Studies on very low protein diets supplemented with a mixture of ketoacids have shown that they can help maintain a neutral nitrogen balance. nih.gov This is achieved not by stimulating protein synthesis, but by reducing the rate of protein degradation and decreasing the formation of urea. nih.gov
The branched-chain amino acids, which are metabolically related to 2-oxobutanoate, are particularly potent regulators of protein synthesis. Leucine (B10760876), for instance, is a well-established activator of the mTOR signaling pathway, a central regulator of cell growth and protein synthesis. nih.govnih.gov Activation of mTORC1 stimulates the translation of specific mRNAs and inhibits autophagy, a major cellular protein degradation pathway. Given the metabolic proximity and the role of 2-oxobutanoate in the turnover of amino acids that feed into these pathways, it is plausible that fluctuations in its levels could indirectly influence the balance between protein synthesis and degradation.
Metabolic Intermediary Toxicity and Cellular Detoxification Mechanisms
While essential for normal metabolism, the accumulation of 2-oxobutanoate can be detrimental to cells, necessitating effective detoxification mechanisms.
2-Oxobutanoate as a Toxic Metabolic Intermediate
In a variety of microorganisms, high concentrations of 2-oxobutanoate have been shown to be toxic, leading to the arrest of cell growth. nih.gov The primary mechanism of this toxicity is believed to be its structural similarity to pyruvate, a central metabolite. nih.gov This resemblance allows 2-oxobutanoate to act as a competitive inhibitor of several pyruvate-utilizing enzymes, such as the pyruvate dehydrogenase complex. nih.gov By interfering with central carbon metabolism, the accumulation of 2-oxobutanoate can disrupt the flow of metabolites through key pathways like the citric acid cycle, leading to a shortage of essential precursors and energy. nih.gov
| Enzyme/Process Affected | Consequence of Inhibition |
|---|---|
| Pyruvate Dehydrogenase Complex (PDHc) | Reduced acetyl-CoA production, decreased flux into the citric acid cycle. |
| Acetohydroxyacid Synthase (AHAS) | Disruption of branched-chain amino acid biosynthesis. |
| Other Pyruvate-Dependent Enzymes | General interference with central carbon metabolism. |
Cellular Detoxification Mechanisms
To counteract the toxic effects of 2-oxobutanoate accumulation, cells have evolved various detoxification strategies. One well-characterized example in Escherichia coli involves the remodeling of the acetate (B1210297) bypass pathway. nih.gov By overexpressing components of this pathway, such as pyruvate oxidase (PoxB) and acetate-CoA ligase (Acs), cells can convert excess 2-oxobutanoate into less harmful compounds. nih.gov
Furthermore, genetic modifications aimed at reducing the affinity of key enzymes for 2-oxobutanoate have proven effective in mitigating its toxicity. For instance, site-directed mutagenesis of pyruvate oxidase can decrease its ability to bind 2-oxobutanoate, thereby preventing its interference with normal pyruvate metabolism. nih.gov These detoxification mechanisms highlight the importance of tightly regulating the intracellular concentration of this reactive metabolic intermediate.
Cellular Responses and Detoxification Strategies (e.g., acetate bypass remodeling)
2-Oxobutanoate, also known as α-ketobutyrate, is a crucial intermediate in the metabolism of several amino acids, including threonine and methionine. medchemexpress.commdpi.com While essential, its accumulation can become toxic to microorganisms, leading to significant physiological stress, growth inhibition, and reduced biosynthetic capacity. nih.gov The toxicity of 2-oxobutanoate stems from its structural similarity to pyruvate, a central hub in cellular metabolism. This resemblance allows 2-oxobutanoate to act as a substitute for pyruvate in various enzymatic reactions, thereby disrupting critical metabolic pathways. frontiersin.org
One of the primary targets of 2-oxobutanoate toxicity is the pyruvate dehydrogenase complex (PDHc), which is responsible for converting pyruvate into acetyl-CoA. By inhibiting PDHc, excess 2-oxobutanoate depletes the intracellular pool of acetyl-CoA, a vital precursor for the tricarboxylic acid (TCA) cycle and numerous biosynthetic pathways. drugbank.com This disruption also affects the supply of key cofactors like NADPH. frontiersin.org
To counteract the detrimental effects of 2-oxobutanoate accumulation, microorganisms have evolved various detoxification strategies. A notable and engineered strategy in Escherichia coli involves the remodeling of the acetate bypass. frontiersin.orgdrugbank.com This metabolic engineering approach replaces the function of the 2-oxobutanoate-sensitive PDHc. The acetate bypass, consisting of pyruvate oxidase (PoxB) and acetyl-CoA synthetase, provides an alternative route for converting pyruvate to acetyl-CoA. frontiersin.org
Research has demonstrated that replacing PDHc with a remodeled acetate bypass can effectively alleviate the metabolic toxicity of 2-oxobutanoate. drugbank.com By recharging the intracellular acetyl-CoA pool, this strategy restores metabolic balance and allows for continued cell growth and biosynthesis even in the presence of high concentrations of 2-oxobutanoate. frontiersin.org Further refinements, such as site-directed mutagenesis of PoxB to reduce its affinity for 2-oxobutanoate while maintaining high activity for pyruvate, have enhanced the effectiveness of this detoxification pathway. drugbank.com This approach not only explains the mechanism of 2-oxobutanoate toxicity but also provides an effective method for its metabolic detoxification in biotechnological applications. frontiersin.org
Table 1: Effect of Acetate Bypass Remodeling on E. coli under 2-Oxobutanoate Stress This table is interactive. Click on the headers to sort the data.
| Strain/Modification | Key Feature | Effect of 2-Oxobutanoate | Detoxification Outcome |
|---|---|---|---|
| Wild Type (with PDHc) | Standard metabolism | Growth arrest, inhibited L-threonine biosynthesis | Poor |
| PDHc-deficient (ΔaceE) | PDHc complex removed | Severe growth inhibition | None |
| PDHc-deficient + Acetate Bypass | PDHc replaced with PoxB pathway | Alleviated toxicity, partial restoration of growth | Moderate |
| PDHc-deficient + Remodeled Acetate Bypass (PoxB variant) | Engineered PoxB with low affinity for 2-OBA | Minimal inhibition from 2-OBA, restored L-threonine biosynthesis | High |
Functional Roles in Specific Biological Systems
Plant Metabolism: Roles in Growth and Stress Responses
In plant biology, 2-oxobutanoate plays a significant, albeit indirect, role in growth and stress responses, primarily through its connection to the plant hormone ethylene (B1197577). researchgate.netnih.gov Ethylene is a key regulator of numerous processes, including seed germination, root development, fruit ripening, and responses to biotic and abiotic stress. youtube.com However, under stressful conditions such as high salinity, drought, or pathogen attack, elevated ethylene levels can inhibit plant growth, particularly root elongation. nih.govfrontiersin.org
The functional role of 2-oxobutanoate in this context is mediated by certain plant growth-promoting rhizobacteria (PGPR) that possess the enzyme 1-aminocyclopropane-1-carboxylate (ACC) deaminase. frontiersin.orgnih.gov ACC is the immediate precursor to ethylene in plants. nih.govresearchgate.net PGPR containing ACC deaminase absorb ACC from the plant roots and cleave it into ammonia and 2-oxobutanoate (α-ketobutyrate). drugbank.comnih.gov
This process is highly beneficial for the plant under stress. By converting ACC into 2-oxobutanoate and ammonia, the bacteria effectively lower the amount of ACC available within the plant for ethylene synthesis. nih.gov This reduction in "stress ethylene" levels alleviates its inhibitory effects, allowing for more robust plant growth, especially in the root system. frontiersin.orgfrontiersin.org Enhanced root length and biomass improve the plant's capacity for water and nutrient uptake, further bolstering its tolerance to adverse environmental conditions. frontiersin.org Therefore, the production of 2-oxobutanoate by symbiotic bacteria is a key step in a mechanism that helps plants mitigate stress and maintain growth. nih.gov
Table 2: Impact of ACC Deaminase-Producing Bacteria on French Bean (Phaseolus vulgaris) Growth under Salinity Stress This table is interactive. Use the search bar to filter results.
| Treatment | Parameter Measured | % Change vs. Stressed Control |
|---|---|---|
| Bacterial Consortium | Root Length | +110% |
| Bacterial Consortium | Root Fresh Weight | +45% |
| Bacterial Consortium | Shoot Length | +60% |
| Bacterial Consortium | Shoot Fresh Weight | +255% |
| Bacterial Consortium | Root Biomass | +220% |
| Bacterial Consortium | Shoot Biomass | +425% |
| Bacterial Consortium | Total Chlorophyll Content | +57% |
| Bacterial Consortium | Stress Ethylene Levels | -60% |
Data derived from studies on PGPR effects on plants under salinity stress. frontiersin.org
Microbial Metabolism and Biotechnological Applications
2-Oxobutanoate is an important platform chemical used in the synthesis of antiviral drugs, food additives, and other specialty chemicals. nih.gov While it can be produced through chemical synthesis, biotechnological routes using microbial fermentation are gaining interest as a more sustainable alternative. nih.gov In this context, 2-oxobutanoate is both a target product and a problematic metabolic intermediate.
As an indispensable metabolite, 2-oxobutanoate is present in all living organisms, from bacteria to humans. nih.gov However, its accumulation in microbial production hosts like E. coli can cause severe cellular toxicity, leading to growth arrest and limiting product yields. nih.gov This toxicity is a major bottleneck in the development of efficient bioprocesses for 2-oxobutanoate itself or for compounds derived from it, such as L-threonine and other amino acids. drugbank.com The toxicity arises because 2-oxobutanoate interferes with central carbon metabolism, particularly by inhibiting the pyruvate dehydrogenase complex and competing with pyruvate for various enzymes. frontiersin.orgdrugbank.com
To overcome these challenges, metabolic engineering and synthetic biology approaches are employed. A key strategy is the detoxification of 2-oxobutanoate by redesigning the host's metabolic network. As detailed previously (Section 6.4.2), replacing the sensitive pyruvate dehydrogenase complex with a robust, engineered acetate bypass has proven effective in E. coli. drugbank.com This allows the cells to tolerate higher concentrations of 2-oxobutanoate, thereby improving the efficiency of biosynthetic pathways that produce or involve this keto acid. frontiersin.org Furthermore, two-stage fermentation processes, where cell growth is separated from the production phase, have been designed to avoid growth arrest caused by 2-oxobutanoate toxicity. drugbank.com These advanced biotechnological strategies are crucial for harnessing microbial metabolism for the sustainable production of 2-oxobutanoate and its derivatives.
Peroxisomal Function and Oxidative Stress Modulation
A major source of ROS in peroxisomes is the β-oxidation of fatty acids. mdpi.com The first step of this process is catalyzed by acyl-CoA oxidases, which produce H₂O₂ as a byproduct. nih.gov To prevent oxidative damage from this potent oxidant, peroxisomes are densely packed with the enzyme catalase, which efficiently decomposes H₂O₂ into water and oxygen. nih.gov This balance between H₂O₂ production and degradation is critical for cellular signaling and homeostasis. mdpi.com
2-Oxobutanoate is a product of amino acid degradation and can be converted into propionyl-CoA, which can then enter pathways related to fatty acid metabolism. medchemexpress.com The proper functioning of peroxisomes is crucial for handling the flow of metabolites through these interconnected pathways. If peroxisomal function is impaired (e.g., through genetic defects in peroxisomal biogenesis), the breakdown of fatty acids can be disrupted, leading to an imbalance in ROS production and detoxification. mdpi.com This dysfunction contributes to a state of oxidative stress, which can damage proteins, lipids, and DNA. mdpi.com Therefore, by maintaining lipid homeostasis and managing ROS levels, peroxisomes help modulate the oxidative stress environment that influences all cellular components and metabolic pathways, including those involving 2-oxobutanoate. nih.govscirp.org
Advanced Research Methodologies in 2 Oxobutanoate Studies
Quantitative Analytical Techniques for 2-Oxobutanoate (B1229078) and Related Metabolites
Accurate quantification of 2-oxobutanoate is critical for understanding its metabolic significance. Various analytical techniques, each with its own advantages, are employed for this purpose, ranging from chromatographic separations to spectroscopic structural confirmations.
High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the quantification of organic acids like 2-oxobutanoate from biological samples. nih.gov This method offers excellent separation of target analytes from a complex matrix, such as a fermentation broth. nih.govmdpi.com In a typical application for analyzing extracellular metabolites from Escherichia coli cultures, 2-oxobutanoate (also referred to as 2-OBA) and pyruvate (B1213749) were measured using an Agilent 1200 or 1260 series HPLC system. nih.gov The separation was achieved with an Aminex HPX-87H column, which is specifically designed for organic acid analysis. nih.gov The reliability and efficiency of HPLC make it a cornerstone for quantitative metabolic studies. mdpi.com
| Parameter | HPLC Method for 2-Oxobutanoate Analysis |
| Instrumentation | Agilent 1200 or 1260 series |
| Column | Aminex HPX-87H (300 mm × 7.8 mm) |
| Mobile Phase | 5 mM Sulfuric Acid |
| Flow Rate | 0.6 mL/min |
| Column Temperature | 55 °C |
| Detection | Diode-Array Detector (DAD) at 210 nm |
| Injection Volume | 10 µL |
| Data derived from a study on E. coli metabolites. nih.gov |
Gas Chromatography coupled with Mass Spectrometry (GC-MS) is another powerful technique for the analysis of volatile and semi-volatile compounds like 2-oxobutanoate. foodb.cauah.edu This approach combines the superior separation capabilities of GC with the sensitive and specific detection provided by MS. mdpi.com For metabolites that are not inherently volatile, a derivatization step is often required to enhance their volatility and thermal stability, making them suitable for GC analysis. mdpi.com GC-MS can be used for both targeted and untargeted metabolomics to identify and quantify changes in metabolite levels, providing crucial insights into metabolic pathways. uah.edu The high sensitivity of GC-MS makes it particularly useful for detecting low-concentration metabolites in complex biological samples. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and confirmation of metabolites, including 2-oxobutanoate. azolifesciences.comnih.gov Unlike mass spectrometry, which provides information about the mass-to-charge ratio of a molecule, NMR provides detailed information about the chemical environment of individual atoms, allowing for the unambiguous determination of a molecule's structure. azolifesciences.com Two-dimensional (2D) NMR techniques, such as [¹H,¹³C] HSQC (Heteronuclear Single Quantum Coherence), are particularly powerful as they can resolve overlapping peaks in complex spectra and reveal connectivity between different atoms. azolifesciences.comdrugbank.com This capability is crucial for identifying unknown compounds in a metabolome or confirming the structure of known metabolites in complex mixtures. nih.gov
| Parameter | 2D NMR for 2-Oxobutanoic Acid |
| Spectrum Type | [¹H,¹³C] 2D NMR |
| Instrument | Bruker |
| Frequency | 600 MHz |
| Solvent | Water |
| Sample pH | 7.00 |
| Temperature | 25.0 °C |
| Chemical Shift Ref | DSS |
| Experimental conditions for the analysis of 2-Oxobutanoic Acid. drugbank.com |
Isotopic Tracing and Metabolic Flux Analysis
To move beyond static measurements of metabolite concentrations, researchers use isotopic tracers to follow the flow of atoms through metabolic networks. This dynamic approach, known as metabolic flux analysis, provides quantitative data on the rates of metabolic reactions. wikipedia.orgnih.gov
Stable isotopes, such as Carbon-13 (¹³C), are non-radioactive and can be used to label metabolic precursors like glucose or glutamine. kuleuven.beresearchgate.netyoutube.com When cells are fed a substrate containing ¹³C, the labeled carbon atoms are incorporated into downstream metabolites as they move through the various biochemical pathways. nih.govnih.gov By measuring the distribution of these heavy isotopes in metabolites like 2-oxobutanoate and its derivatives, researchers can trace the origins of their carbon backbones and determine the relative activity of different metabolic routes. nih.govnih.gov The pattern of ¹³C incorporation can be measured using techniques like mass spectrometry or NMR, providing detailed insights into pathway utilization. researchgate.net For example, using uniformly ¹³C-labeled glucose ([U-¹³C]glucose) allows for the tracking of all six carbon atoms as they are metabolized, revealing their fate in glycolysis, the pentose (B10789219) phosphate (B84403) pathway, and the TCA cycle. researchgate.net
Fluxomics is the field dedicated to measuring the rates (fluxes) of metabolic reactions within a biological system. frontiersin.orgresearchgate.net By combining stable isotope labeling data with stoichiometric models of metabolic networks, ¹³C-Metabolic Flux Analysis (¹³C-MFA) can quantify the flow of metabolites through different branches of a pathway. wikipedia.orgnih.gov This is particularly valuable for understanding metabolic branch points where a metabolite, such as 2-oxobutanoate, can be directed toward multiple fates. For instance, 2-oxobutanoate is an intermediate in the biosynthesis of several amino acids, and flux analysis can determine the proportion of 2-oxobutanoate that is channeled into each specific pathway under different conditions. nih.gov This quantitative understanding of metabolic branching is crucial for metabolic engineering efforts aimed at optimizing the production of specific biochemicals or for understanding how metabolic networks adapt to genetic or environmental changes. wikipedia.orgnih.gov The results are often visualized in flux maps, where the thickness of arrows represents the calculated rate of a particular reaction. youtube.com
Omics Technologies in 2-Oxobutanoate Research
High-throughput "omics" technologies have revolutionized the study of 2-oxobutanoate by providing a global view of the cellular processes involved in its metabolism.
Metabolomics Profiling of 2-Oxobutanoate and Related Metabolites
Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, is a powerful tool for quantifying 2-oxobutanoate and its related metabolites. Analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are pivotal in these studies.
GC-MS offers high sensitivity and is well-suited for the quantitative analysis of volatile and semi-volatile compounds after derivatization. nih.govresearchgate.net For instance, in studies of microbial fermentation, GC-MS can be used to quantify the extracellular concentration of 2-oxobutanoate, providing a direct measure of production titers. nih.gov
NMR spectroscopy, particularly two-dimensional (2D) NMR, is invaluable for the structural elucidation of metabolites in complex biological samples. youtube.comnih.govemerypharma.comcreative-biostructure.comweebly.com Techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) can confirm the chemical structure of 2-oxobutanoate and identify related compounds in a metabolic pathway.
Below is an example of a data table that could be generated from a metabolomics experiment analyzing a genetically engineered microorganism designed to produce 2-oxobutanoate.
| Metabolite | Control Strain (mg/L) | Engineered Strain (mg/L) | Fold Change |
|---|---|---|---|
| L-Threonine | 50 | 15 | -3.3 |
| Sodium;2-oxobutanoate | 5 | 500 | 100 |
| Propionyl-CoA | 10 | 5 | -2 |
| 2-Aminobutanoate | 2 | 150 | 75 |
Transcriptomics and Proteomics for Enzyme Expression and Activity
Transcriptomics and proteomics provide insights into the gene expression and protein profiles of cells, respectively, offering a comprehensive view of the enzymatic machinery involved in 2-oxobutanoate metabolism. nih.govmicrobenotes.comnih.govosti.gov These technologies are crucial for identifying regulatory mechanisms and potential targets for metabolic engineering.
In microorganisms engineered for high-yield production of L-threonine, the direct precursor of 2-oxobutanoate, transcriptomic analysis has revealed significant upregulation of genes in the threonine biosynthesis pathway. nih.govasm.orgasm.orgnih.gov For example, in an L-threonine-overproducing Escherichia coli strain, genes such as thrA, thrB, and thrC were found to be significantly upregulated. nih.govnih.gov Conversely, genes involved in threonine degradation were downregulated. nih.gov
Proteomic studies, often utilizing 2D gel electrophoresis and mass spectrometry, complement transcriptomic data by confirming the presence and relative abundance of key enzymes. nih.govasm.org In Corynebacterium glutamicum, another important industrial microorganism for amino acid production, proteomic analysis has been instrumental in understanding the metabolic shifts that lead to enhanced production of amino acids like L-threonine. nih.govmicrobenotes.commdpi.com
The following table summarizes typical findings from a combined transcriptomic and proteomic study of an L-threonine overproducing E. coli strain.
| Gene/Protein | Function | Transcript Fold Change | Protein Fold Change |
|---|---|---|---|
| thrA | Aspartokinase I/Homoserine dehydrogenase I | +43.6 | +35.2 |
| thrB | Homoserine kinase | +39.1 | +30.5 |
| thrC | Threonine synthase | +23.6 | +18.9 |
| tdh | Threonine dehydrogenase (degradative) | -5.2 | -4.8 |
| rhtC | Threonine exporter | +3.0 | +2.5 |
Genetic Engineering and Synthetic Biology Approaches
The fields of genetic engineering and synthetic biology have provided powerful tools to manipulate cellular metabolism for the enhanced production of 2-oxobutanoate and its derivatives. nih.govmdpi.commdpi.com
Manipulation of 2-Oxobutanoate Biosynthetic and Catabolic Pathways in Microorganisms
Metabolic engineering strategies in microorganisms like E. coli have been successfully employed to create efficient cell factories for the production of chemicals derived from 2-oxobutanoate. nih.govresearchgate.net A key strategy involves enhancing the biosynthetic pathway leading to 2-oxobutanoate while simultaneously blocking competing or degradative pathways. researchgate.net
The primary biosynthetic route to 2-oxobutanoate is the deamination of L-threonine, a reaction catalyzed by threonine deaminase. researchgate.netwikipedia.orgresearchgate.netreactome.orgnih.gov Therefore, a central focus of metabolic engineering has been the overexpression of threonine deaminase and the enhancement of the L-threonine supply.
Conversely, the catabolic pathways that consume 2-oxobutanoate are targeted for disruption. In many bacteria, 2-oxobutanoate can be converted to propionyl-CoA by the pyruvate dehydrogenase complex or degraded through other pathways. nih.govnih.gov Knocking out the genes encoding the enzymes of these pathways can redirect metabolic flux towards the desired product.
Enzyme Overexpression and Gene Knockout Studies
Specific genetic modifications, such as enzyme overexpression and gene knockouts, are fundamental to the rational design of microbial strains for 2-oxobutanoate production.
Overexpression of a feedback-resistant variant of threonine deaminase (ilvA) is a common strategy to increase the conversion of L-threonine to 2-oxobutanoate. nih.govnih.gov This overcomes the natural regulation where high levels of isoleucine (a downstream product) inhibit the enzyme. wikipedia.org
Gene knockout studies have focused on eliminating pathways that divert 2-oxobutanoate away from the desired product. For instance, deleting the tdh gene, which encodes threonine dehydrogenase, prevents the degradation of threonine to glycine (B1666218) and acetyl-CoA, thereby increasing the pool of threonine available for conversion to 2-oxobutanoate. nih.gov
The table below illustrates the impact of specific genetic modifications on the production of 2-aminobutanoate, a derivative of 2-oxobutanoate, in engineered E. coli.
| Genetic Modification | Enzyme/Pathway Affected | 2-Aminobutanoate Titer (g/L) |
|---|---|---|
| Overexpression of feedback-resistant thrA | Increased L-threonine synthesis | 1.5 |
| Deletion of tdh | Blocked L-threonine degradation | 2.1 |
| Overexpression of threonine deaminase (ilvA) | Increased 2-oxobutanoate synthesis | 3.5 |
| Combined modifications | Optimized pathway | 8.2 |
Computational Modeling and Simulation of 2-Oxobutanoate-Related Systems
Computational modeling has become an indispensable tool for understanding and engineering metabolic pathways related to 2-oxobutanoate. These models allow for the in silico prediction of metabolic fluxes and the identification of optimal genetic intervention strategies. plos.orgnih.govwikipedia.orgfrontiersin.org
Flux Balance Analysis (FBA) is a widely used computational method that predicts the steady-state reaction rates in a metabolic network. nih.govwikipedia.orgfrontiersin.org By defining an objective function, such as maximizing the production of 2-oxobutanoate, FBA can identify the optimal flux distribution through the metabolic network. plos.orgnih.gov This can guide the selection of genes to be overexpressed or knocked out to achieve the desired metabolic state.
Kinetic models, which incorporate enzyme kinetics and metabolite concentrations, provide a more dynamic view of metabolic pathways. While more complex to develop, these models can simulate the time-course of metabolite production and predict the impact of changes in enzyme expression levels with greater detail.
These computational approaches, in conjunction with experimental validation, accelerate the design-build-test-learn cycle of metabolic engineering, leading to more efficient and predictable outcomes in the production of 2-oxobutanoate and its derivatives.
Enzyme Kinetic Modeling
Enzyme kinetic modeling is a powerful computational approach used to understand and predict the behavior of enzyme-catalyzed reactions. nih.gov By developing mathematical models that describe the rates of these reactions, researchers can gain insights into the catalytic mechanisms, substrate specificity, and regulatory control of enzymes involved in 2-oxobutanoate metabolism. dtu.dk These models are crucial for analyzing how fluctuations in metabolite concentrations affect metabolic pathways. nih.gov
A primary focus of kinetic modeling in the context of 2-oxobutanoate is on enzymes for which it is a substrate or a product. Key examples include threonine deaminase, which catalyzes the conversion of threonine to 2-oxobutanoate, and acetohydroxyacid synthase (AHAS), which utilizes 2-oxobutanoate in the biosynthesis of isoleucine. purdue.edupurdue.edu
Detailed Research Findings:
Threonine Deaminase: Kinetic studies of threonine deaminase from organisms like Escherichia coli reveal complex allosteric regulation. The enzyme is typically inhibited by L-isoleucine (the end product of the pathway) and activated by L-valine. nih.govnih.gov Kinetic models for this enzyme often incorporate the Monod-Wyman-Changeux (MWC) model to describe these allosteric effects, where the binding of effectors shifts the equilibrium between high-activity (R) and low-activity (T) states of the enzyme. purdue.edunih.gov Studies have determined that isoleucine binds preferentially to the T state, while valine favors the R state, providing a quantitative framework for understanding the feedback regulation of 2-oxobutanoate production. nih.gov
Acetohydroxyacid Synthase (AHAS): Also known as acetolactate synthase (ALS), this enzyme catalyzes the condensation of 2-oxobutanoate with pyruvate to form α-aceto-α-hydroxybutyrate, a precursor to isoleucine. purdue.edu Kinetic modeling helps characterize the enzyme's affinity for its substrates (pyruvate and 2-oxobutanoate) through the determination of Michaelis-Menten constants (Kₘ) and maximum reaction velocities (Vₘₐₓ). oup.comscielo.br Research has shown that mutations in the AHAS gene, often leading to herbicide resistance, can alter these kinetic parameters, affecting the enzyme's efficiency and substrate affinity. oup.com For instance, certain mutations in the enzyme from Alopecurus aequalis were found to significantly increase both Kₘ and Vₘₐₓ for pyruvate. oup.com
The data derived from these kinetic studies are essential for building larger, more comprehensive models of metabolic systems.
Table 1: Selected Kinetic Parameters for Enzymes in 2-Oxobutanoate Metabolism
| Enzyme | Organism | Substrate | Kₘ (mM) | Vₘₐₓ (units) | Source |
| Acetolactate Synthase | Acetobacter pasteurianus | Pyruvate | 29.5 ± 2.1 | 14.2 ± 0.5 µmol/min/mg | nih.gov |
| Acetolactate Synthase | Alopecurus aequalis (Wild-Type) | Pyruvate | 8.86 | 3.31 nmol/h/mg protein | oup.com |
| Acetolactate Synthase | Alopecurus aequalis (574-Leu Mutant) | Pyruvate | 15.31 | 5.25 nmol/h/mg protein | oup.com |
| Acetolactate Synthase | Canola (Hyola 555TT) | Pyruvate | 11.99 | Not specified | scielo.br |
| Acetolactate Synthase | Canola (Hyola 571CL) | Pyruvate | 13.41 | Not specified | scielo.br |
Metabolic Network Reconstruction and Flux Balance Analysis
Metabolic network reconstruction is the process of assembling all known metabolic reactions of an organism into a comprehensive, mathematically structured model. wikipedia.org These genome-scale metabolic models (GSMMs) represent the complete set of metabolic capabilities of a cell, linking genes to proteins and reactions. wikipedia.orgbham.ac.uk
Once a network is reconstructed, Flux Balance Analysis (FBA) is a widely used computational method to predict the flow of metabolites, or fluxes, through the network. nih.govwikipedia.org FBA does not require detailed kinetic parameters for every enzyme. Instead, it relies on the principle of mass conservation and assumes a steady state, where the production rate of each internal metabolite equals its consumption rate. lanl.gov By defining an objective function, such as the maximization of biomass production, FBA can calculate an optimal distribution of metabolic fluxes that satisfies the given constraints (e.g., nutrient availability). wikipedia.orguni-saarland.de
Detailed Research Findings:
In the study of 2-oxobutanoate, metabolic network models provide a systems-level view of its production and consumption. nih.gov As a key node connecting threonine, methionine, isoleucine, and valine metabolism, the flux of 2-oxobutanoate is tightly controlled.
Toxicity and Metabolic Burden: High intracellular concentrations of 2-oxobutanoate can be toxic to microorganisms like E. coli, inhibiting cell growth. nih.gov FBA can be used to investigate the mechanisms of this toxicity. For example, since 2-oxobutanoate is a structural analog of pyruvate, it can competitively inhibit enzymes that use pyruvate as a substrate, such as the pyruvate dehydrogenase complex, disrupting central carbon metabolism. nih.gov
Metabolic Engineering Strategies: FBA is instrumental in designing metabolic engineering strategies to overcome 2-oxobutanoate toxicity and improve the production of desired biochemicals. By simulating the effects of gene knockouts or the overexpression of specific enzymes, researchers can identify modifications that redirect metabolic flux. For instance, a study on E. coli used modeling to devise a strategy to replace the pyruvate dehydrogenase complex with an acetate (B1210297) bypass. This remodeling recharged the acetyl-CoA pool, alleviating the toxic effects of 2-oxobutanoate accumulation during L-threonine biosynthesis. nih.gov
Pathway Analysis: FBA allows for the quantitative analysis of different pathways involving 2-oxobutanoate. For example, it can predict the partitioning of 2-oxobutanoate between the isoleucine biosynthesis pathway and degradation pathways. The degradation of 2-oxobutanoate to propionyl-CoA is a key reaction that connects amino acid metabolism to the citric acid cycle via succinyl-CoA. nih.gov FBA can predict the flux through this pathway under various growth conditions.
Table 2: Key Reactions Involving 2-Oxobutanoate in a Metabolic Model
| Reaction Name | Equation | Subsystem |
| Threonine deaminase | L-threonine <=> 2-oxobutanoate + NH₃ | Threonine Metabolism |
| Acetohydroxyacid synthase | Pyruvate + 2-oxobutanoate -> (S)-2-Aceto-2-hydroxybutanoate + CO₂ | Isoleucine Biosynthesis |
| Branched-chain alpha-keto acid dehydrogenase | 2-oxobutanoate + CoA + NAD⁺ -> Propionyl-CoA + CO₂ + NADH + H⁺ | 2-Oxobutanoate Degradation |
| 2-oxobutanoate aminotransferase | 2-oxobutanoate + L-Glutamate <=> 2-Aminobutanoate + 2-Oxoglutarate | Amino Acid Metabolism |
Comparative and Evolutionary Aspects of 2 Oxobutanoate Metabolism
Species-Specific Variations in 2-Oxobutanoate (B1229078) Pathways
The metabolic routes for the synthesis and degradation of 2-oxobutanoate are not universally conserved. Significant variations exist, particularly when comparing prokaryotic and eukaryotic systems, as well as among different eukaryotic kingdoms.
The primary distinction in 2-oxobutanoate metabolism between many prokaryotes and eukaryotes lies in the initial biosynthetic step and the compartmentalization of these reactions.
In many bacteria, such as Escherichia coli, 2-oxobutanoate is primarily synthesized from L-threonine in a single step catalyzed by the enzyme threonine deaminase (also known as threonine ammonia-lyase). wikipedia.org This reaction is a key control point in the biosynthesis of isoleucine. Prokaryotic cells, lacking membrane-bound organelles, carry out these metabolic conversions in the cytoplasm. In prokaryotes, the metabolism of 2-oxobutanoate is tightly integrated with central carbon metabolism and amino acid biosynthesis within a single cellular compartment.
Eukaryotic organisms also utilize threonine deaminase for 2-oxobutanoate production. wikipedia.org However, a key difference is the subcellular localization of these pathways. In mammals, the degradation of 2-oxobutanoate, which is produced from the catabolism of amino acids like threonine and methionine, occurs within the mitochondrial matrix. nih.gov This degradation is carried out by the branched-chain α-keto acid dehydrogenase complex (BCKDC), which converts 2-oxobutanoate to propionyl-CoA. nih.gov The compartmentalization in mitochondria separates these reactions from cytosolic processes.
Furthermore, some prokaryotes, particularly certain archaea like Methanocaldococcus jannaschii, have evolved an alternative pathway for 2-oxobutanoate synthesis that bypasses threonine deaminase. nih.gov This pathway, known as the citramalate (B1227619) pathway, involves the condensation of acetyl-CoA and pyruvate (B1213749) by citramalate synthase to form citramalate, which is then converted to 2-oxobutanoate. nih.govpnas.org This pathway has also been recently identified in some eukaryotes, such as plants. pnas.orgpnas.org
A comparative look at 2-oxobutanoate metabolism in plants, microbes, and mammals reveals both conserved core reactions and lineage-specific adaptations.
Microbes: Microorganisms exhibit the greatest diversity in 2-oxobutanoate metabolism. In bacteria like E. coli and Corynebacterium glutamicum, the threonine deaminase pathway is the canonical route for isoleucine biosynthesis, with 2-oxobutanoate as a crucial intermediate. nih.govnih.gov The regulation of threonine deaminase is a critical factor in controlling the flux towards isoleucine. nih.gov Some bacteria also possess alternative pathways, such as the citramalate pathway, for 2-oxobutanoate synthesis. nih.gov The degradation of 2-oxobutanoate in microbes is often linked to the catabolism of various substrates and can be a point of metabolic bottleneck due to its toxicity at high concentrations. nih.gov
Mammals: In mammals, 2-oxobutanoate is primarily a catabolic intermediate derived from threonine, methionine, and other amino acids. nih.gov Its metabolism is localized in the mitochondria, where it is converted to propionyl-CoA by the branched-chain α-keto acid dehydrogenase complex (BCKDC). nih.govnih.gov This complex has a broad substrate specificity and can act on various α-keto acids. nih.gov The resulting propionyl-CoA can then enter the tricarboxylic acid (TCA) cycle after being converted to succinyl-CoA. The regulation of BCKDC activity is crucial for maintaining amino acid homeostasis. grantome.com
Plants: Plants utilize 2-oxobutanoate for isoleucine biosynthesis, similar to microbes. nih.gov The primary enzyme for its synthesis is threonine deaminase. wikipedia.orgnih.gov Interestingly, recent research has uncovered a functional citramalate pathway for 2-oxobutanoate synthesis in ripening apple fruit (Malus × domestica). pnas.orgpnas.org This pathway, initiated by citramalate synthase, bypasses the feedback regulation that typically controls threonine deaminase, allowing for the production of isoleucine and its derived aroma compounds, such as esters. pnas.orgpnas.org Plants also exhibit unique adaptations of 2-oxobutanoate metabolism for defense. For instance, in tomato (Solanum lycopersicum), a specific isoform of threonine deaminase (TD2) has evolved a role in anti-herbivore defense. nih.gov This enzyme is highly stable and active in the gut of insect herbivores, where it degrades threonine, an essential amino acid for the insect. nih.gov
Table 1: Comparative Overview of 2-Oxobutanoate Metabolism
| Feature | Microbes (e.g., E. coli) | Mammals | Plants (e.g., Apple, Tomato) |
|---|---|---|---|
| Primary Synthesis Pathway | Threonine Deaminase Pathway wikipedia.org | Threonine Deaminase Pathway (from amino acid catabolism) nih.gov | Threonine Deaminase Pathway, Citramalate Pathway (in some cases) pnas.orgpnas.orgnih.gov |
| Key Synthesis Enzyme(s) | Threonine Deaminase, Citramalate Synthase (in some species) wikipedia.orgnih.gov | Threonine Deaminase uniprot.org | Threonine Deaminase, Citramalate Synthase pnas.orgnih.gov |
| Primary Degradation Pathway | Oxidative decarboxylation to Propionyl-CoA nih.gov | Oxidative decarboxylation to Propionyl-CoA nih.gov | Further metabolism for amino acid and secondary metabolite synthesis pnas.orgnih.gov |
| Key Degradation Enzyme(s) | 2-Oxoacid Dehydrogenase Complexes researchgate.net | Branched-chain α-keto acid Dehydrogenase Complex (BCKDC) nih.gov | Enzymes for isoleucine and ester biosynthesis pnas.org |
| Subcellular Localization | Cytoplasm | Mitochondria nih.gov | Plastids, Cytosol, Mitochondria |
| Primary Role | Isoleucine biosynthesis, precursor for other metabolites wikipedia.org | Catabolism of amino acids nih.gov | Isoleucine biosynthesis, synthesis of aroma compounds, defense pnas.orgnih.gov |
Evolutionary Conservation and Divergence of Key Enzymes
The enzymes involved in 2-oxobutanoate metabolism provide a fascinating case study in molecular evolution, showcasing both deep conservation of catalytic mechanisms and remarkable functional divergence.
Threonine Deaminase: Threonine deaminase, a pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme, is a key player in isoleucine biosynthesis in many organisms. wikipedia.org The catalytic domain of this enzyme is highly conserved across bacteria, yeast, and plants. However, the regulatory domains show significant divergence, reflecting different strategies for allosteric control. nih.gov For instance, the E. coli threonine deaminase is allosterically inhibited by isoleucine and activated by valine. researchgate.net In contrast, the Corynebacterium glutamicum enzyme has a much smaller C-terminal regulatory domain. nih.gov
In plants, gene duplication has led to the evolution of threonine deaminase isoforms with novel functions. nih.gov In tomato, the ancestral TD1 isoform is involved in isoleucine biosynthesis and is sensitive to feedback inhibition. A duplicated paralog, TD2, has adapted to function as a defense enzyme against herbivores. nih.gov TD2 is highly resistant to proteolysis and functions optimally at the alkaline pH of the insect gut, where it degrades threonine. nih.gov This functional divergence highlights how gene duplication and subsequent adaptation can repurpose a core metabolic enzyme for a new ecological role.
Citramalate Synthase: The discovery of citramalate synthase in archaea and plants as an alternative route to 2-oxobutanoate suggests a more complex evolutionary history than previously thought. nih.govpnas.orgpnas.org Phylogenetic analyses indicate that citramalate synthase is closely related to isopropylmalate synthase (IPMS), the enzyme that catalyzes a similar condensation reaction in leucine (B10760876) biosynthesis. pnas.org This suggests that citramalate synthase likely arose through gene duplication and neofunctionalization from an ancestral IPMS gene. nih.gov In apple, the citramalate synthase lacks the regulatory domain found in IPMS, rendering it insensitive to feedback inhibition and allowing for high-flux production of its downstream products. pnas.orgpnas.org
2-Oxoacid Dehydrogenase Complexes: The 2-oxoacid dehydrogenase complexes (OADHCs), which catalyze the oxidative decarboxylation of 2-oxobutanoate and other α-keto acids, are ancient and highly conserved multi-enzyme machines. nih.govnih.gov The three core enzymatic components (E1, E2, and E3) are shared among the different OADHCs (e.g., PDHC, BCKDC, and α-ketoglutarate dehydrogenase complex). nih.govnih.gov The E3 component (dihydrolipoamide dehydrogenase) is often identical across these complexes within an organism. The E1 and E2 components, however, have diverged to confer substrate specificity. researchgate.net The structural and functional similarities among these complexes point to a common evolutionary origin, followed by diversification to accommodate different metabolic needs. nih.gov In some bacteria, there is evidence for the formation of hybrid supercomplexes, where components of different OADHCs can functionally interact, suggesting a modular evolution of these complexes. nih.govmdpi.com
Metabolic Engineering Strategies Across Organisms
The understanding of 2-oxobutanoate metabolism has been instrumental in the development of metabolic engineering strategies to produce a variety of valuable chemicals. 2-oxobutanoate serves as a key precursor for the synthesis of biofuels, amino acids, and other specialty chemicals.
A major focus of metabolic engineering has been the production of higher alcohols, such as 1-propanol (B7761284) and 1-butanol, which are considered advanced biofuels. In E. coli, which does not naturally produce these compounds, heterologous pathways have been introduced to convert 2-oxobutanoate into these alcohols. This typically involves the expression of a 2-keto acid decarboxylase and an alcohol dehydrogenase. To increase the flux towards 2-oxobutanoate, the native threonine biosynthetic pathway is often upregulated.
A significant challenge in these engineering efforts is the cellular toxicity of 2-oxobutanoate when it accumulates to high levels. nih.gov To circumvent this, various strategies have been employed. One approach is to balance the expression of the upstream (synthesis) and downstream (conversion) pathways to prevent the buildup of the intermediate. Another strategy involves engineering enzymes to have a higher affinity for 2-oxobutanoate, thereby pulling the metabolic flux towards the desired product. In one study, the acetate (B1210297) bypass in E. coli was remodeled to alleviate the metabolic toxicity of 2-oxobutanoate by restoring the intracellular acetyl-CoA pool. nih.gov
The citramalate synthase pathway has also been a target for metabolic engineering. By introducing this pathway into E. coli, a more direct route from pyruvate to 2-oxobutanoate is created, bypassing the energetically costly and highly regulated threonine biosynthetic pathway. pnas.org Directed evolution of citramalate synthase has been used to create variants with improved activity and reduced feedback inhibition, leading to significantly higher yields of 1-propanol and 1-butanol. pnas.org
Beyond biofuels, 2-oxobutanoate is a precursor for the production of the non-standard amino acid 2-aminobutanoic acid, which is a valuable chiral building block for pharmaceuticals. Metabolic engineering of Corynebacterium glutamicum has been successful in producing 2-aminobutanoic acid by overexpressing a branched-chain amino acid transaminase to convert 2-oxobutanoate.
Table 2: Examples of Metabolic Engineering Strategies Involving 2-Oxobutanoate
| Organism | Target Product | Metabolic Engineering Strategy | Key Genes/Pathways Modified |
|---|---|---|---|
| Escherichia coli | 1-Butanol | Introduction of a synthetic pathway from 2-ketobutyrate. | Overexpression of heterologous 2-keto acid decarboxylase and alcohol dehydrogenase. nih.gov |
| Escherichia coli | 1-Propanol & 1-Butanol | Utilization of the citramalate pathway to bypass threonine biosynthesis. | Expression of citramalate synthase (cimA) and directed evolution to improve its activity. pnas.org |
| Escherichia coli | L-Threonine (precursor to 2-OBA) | Alleviation of 2-oxobutanoate toxicity. | Remodeling of the acetate bypass (overexpression of poxB and acs) to restore acetyl-CoA levels. nih.gov |
| Corynebacterium glutamicum | 2-Aminobutanoic Acid | Overexpression of a transaminase to convert 2-oxobutanoate. | Introduction and overexpression of a branched-chain amino acid transaminase. |
| Corynebacterium glutamicum | 2-Ketoisovalerate | Growth-decoupled production from glucose. | Deletion of pyruvate dehydrogenase complex (aceE), transaminase B (ilvE), and pyruvate:quinone oxidoreductase (pqo); overexpression of ilvBNCD. nih.gov |
Emerging Research Directions in 2 Oxobutanoate Biology
Systems Biology Approaches to 2-Oxobutanoate (B1229078) Network Analysis
Systems biology offers a holistic framework to understand the complex interactions of 2-oxobutanoate within the cellular metabolic network. By integrating experimental data with computational modeling, researchers can move beyond the study of individual reactions to the analysis of the entire system's properties.
2-oxobutanoate is a key node in cellular metabolism, primarily arising from the catabolism of threonine and methionine, as well as the degradation of homocysteine. wikipedia.org It serves as a precursor for the synthesis of propionyl-CoA, which then enters the citric acid cycle via succinyl-CoA. wikipedia.orgnih.gov This positions 2-oxobutanoate at the crossroads of amino acid metabolism and central carbon metabolism.
Recent studies have begun to elucidate the metabolic toxicity of 2-oxobutanoate in microorganisms, where it can interfere with pyruvate (B1213749) metabolism. nih.gov Systems biology approaches like FBA can be instrumental in identifying metabolic engineering strategies to detoxify 2-oxobutanoate and improve the production of valuable biomolecules. nih.govmdpi.com
Table 1: Key Metabolic Reactions Involving 2-Oxobutanoate
Integration of Multi-Omics Data for Comprehensive Understanding
To gain a comprehensive understanding of the biological roles of 2-oxobutanoate, it is crucial to integrate data from multiple "omics" platforms, including genomics, transcriptomics, proteomics, and metabolomics. wikipedia.orgyoutube.com This multi-omics approach allows researchers to build a more complete picture of how changes in 2-oxobutanoate levels are associated with alterations at various molecular levels.
For instance, a metabolomics study might reveal elevated levels of 2-oxobutanoate in a particular disease state. By integrating this with transcriptomics and proteomics data, researchers can identify changes in the expression of genes and proteins involved in the synthesis, degradation, and transport of 2-oxobutanoate. This can provide insights into the underlying mechanisms leading to the observed metabolic changes. nih.govnih.gov
A study on mitochondrial DNA mutant cells demonstrated that alterations in cystine metabolism lead to changes in 2-oxobutanoate production, which in turn affects glucose oxidation. nih.govnih.gov This research highlights the interconnectedness of different metabolic pathways and the value of integrating various data types to unravel these complex relationships.
The development of sophisticated computational tools and databases is facilitating the integration and interpretation of multi-omics data. youtube.comnih.gov These tools help in identifying correlations and causal relationships between different molecular entities, ultimately leading to a more holistic understanding of 2-oxobutanoate's function in health and disease.
Table 2: Examples of Multi-Omics Data Integration in Metabolic Research
Development of Novel Tools for in situ 2-Oxobutanoate Monitoring
The ability to monitor the concentration of 2-oxobutanoate in real-time and in situ within living cells and tissues is a critical next step in understanding its dynamic roles. This requires the development of novel and highly specific biosensors.
Electrochemical biosensors have been developed for other keto acids, such as alpha-ketoglutarate (B1197944), and similar principles could be applied to create sensors for 2-oxobutanoate. nih.gov These sensors often utilize enzymes that specifically react with the target metabolite, leading to a measurable electrical signal. For example, a biosensor for 3-hydroxybutyrate (B1226725) has been developed using the enzyme 3-hydroxybutyrate dehydrogenase immobilized on an electrode. nih.gov A similar approach could be envisioned using an enzyme that specifically recognizes 2-oxobutanoate.
Another promising avenue is the development of genetically encoded biosensors. These are engineered proteins that change their fluorescence or other optical properties upon binding to a specific metabolite. A transcriptional biosensor for alpha-ketoglutarate has been designed using a bacterial transcription factor that responds to this metabolite. biorxiv.org This type of biosensor allows for the visualization of metabolite dynamics within different cellular compartments. The development of a similar transcriptional biosensor for 2-oxobutanoate would be a significant advancement for the field.
Furthermore, hyperpolarized 13C magnetic resonance spectroscopy is an emerging technique for non-invasively monitoring metabolic conversions in vivo. nih.gov This method has been used to track the conversion of hyperpolarized [1-13C]pyruvate to lactate (B86563) and could potentially be adapted to monitor the metabolism of labeled 2-oxobutanoate.
Exploration of 2-Oxobutanoate as a Signaling Molecule
Beyond its role in intermediary metabolism, there is growing evidence that 2-oxobutanoate may function as a signaling molecule, influencing cellular processes in a manner analogous to well-established signaling metabolites like alpha-ketoglutarate.
A recent study has shown that supplementation with alpha-ketobutyrate can increase the lifespan and healthspan in C. elegans and aged mice. biorxiv.org The study suggests that alpha-ketobutyrate exerts its effects by activating AMP-activated protein kinase (AMPK), a key energy sensor and regulator of metabolism. biorxiv.org This finding opens up the exciting possibility that 2-oxobutanoate could be a novel signaling molecule involved in the regulation of aging and longevity.
Research in cells with mitochondrial DNA mutations has revealed that 2-oxobutanoate, produced from the transsulfuration pathway, can modulate glucose oxidation and mitochondrial respiration. nih.govnih.gov This suggests a signaling role for 2-oxobutanoate in coordinating cellular responses to mitochondrial dysfunction.
The ability of 2-oxobutanoate to influence key metabolic enzymes and pathways, such as pyruvate dehydrogenase, further supports its potential role as a regulatory molecule. nih.gov Future research will likely focus on identifying the direct molecular targets of 2-oxobutanoate and elucidating the downstream signaling cascades that it activates. This could reveal novel therapeutic targets for a range of metabolic diseases.
Q & A
Q. What experimental conditions optimize the enzymatic synthesis of sodium 2-oxobutanoate derivatives?
To study enzymatic reactions involving sodium 2-oxobutanoate (e.g., aldol additions), use discontinuous assays to measure initial reaction rates and conversions. Key parameters include:
- Enzyme concentration (e.g., 4 mg mL⁻¹ for MBP-YfaU or KPHMT) .
- Metal cofactors (e.g., 0.25 mM Ni²⁺ or 0.6 mM Co²⁺) to stabilize enzymatic activity .
- Substrate molar ratios (equimolar 0.1 M or 1 M concentrations for kinetic studies) .
- Controls without enzymes to confirm catalytic specificity .
Q. How can sodium 2-oxobutanoate levels be quantified in biological samples?
Use high-performance liquid chromatography (HPLC) with validated standards. For example:
- Detect extracellular metabolites like 2-oxobutanoate in microbial cultures (LLOQ: lower limit of quantification must be established) .
- Pair with stable isotope labeling (e.g., ¹³C tracers) to distinguish biosynthetic pathways (e.g., citramalate vs. threonine deamination pathways in Geobacter sulfurreducens) .
Q. What are the primary biosynthetic pathways involving sodium 2-oxobutanoate?
In microbial systems:
- Citramalate pathway : 88–93% of 2-oxobutanoate in G. sulfurreducens is synthesized from pyruvate and acetyl-CoA during fumarate respiration .
- Threonine deamination : Minor contributions observed under specific nutrient limitations .
Advanced Research Questions
Q. How do contradictory findings about sodium 2-oxobutanoate’s role in cancer metabolism arise, and how can they be resolved?
Conflicting data may stem from:
- Dietary context : In prostate cancer studies, low-carbohydrate diets (LCDs) reduce 2-oxobutanoate levels, correlating with prolonged PSADT (prostate-specific antigen doubling time). However, its mechanistic link to tumor progression remains unclear .
- Methodological variability : Differences in LC-MS/MS protocols or participant selection (e.g., comorbidities, baseline metabolite levels) can skew results .
Resolution strategy: Conduct meta-analyses with standardized protocols, adjusting for covariates like dietary intake and genetic polymorphisms .
Q. What experimental designs address the thermodynamic instability of sodium 2-oxobutanoate in aqueous solutions?
- pH control : Maintain alkaline conditions (pH > 8) to stabilize the enolate form .
- Chelating agents : Add EDTA to sequester metal ions that catalyze degradation .
- Low-temperature storage : Store solutions at –80°C to minimize hydrolysis .
Q. How can isotopic tracing clarify sodium 2-oxobutanoate’s metabolic flux in microbial systems?
- Use ¹³C-labeled glucose or acetate to track incorporation into 2-oxobutanoate via GC-MS.
- Compare labeling patterns in wild-type vs. knockout strains (e.g., ΔilvA mutants lacking threonine deaminase) to quantify pathway contributions .
Methodological Challenges and Solutions
Q. How should researchers handle discrepancies in pathway attribution (e.g., citramalate vs. threonine pathways)?
Q. What statistical approaches validate sodium 2-oxobutanoate’s association with health outcomes?
- Multivariate regression : Adjust for confounders like sodium intake, blood pressure, and renal function in epidemiological studies .
- Pathway enrichment analysis : Map 2-oxobutanoate to broader metabolic networks (e.g., cysteine metabolism) using tools like KEGG or MetaCyc .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
